molecular formula C5H3ClN2S B1269241 6-Chloroimidazo[2,1-b]thiazole CAS No. 23576-81-0

6-Chloroimidazo[2,1-b]thiazole

Cat. No.: B1269241
CAS No.: 23576-81-0
M. Wt: 158.61 g/mol
InChI Key: WOZMDYAJHVHPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C5H3ClN2S and its molecular weight is 158.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-3-8-1-2-9-5(8)7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZMDYAJHVHPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352242
Record name 6-Chloroimidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23576-81-0
Record name 6-Chloroimidazo[2,1-b]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23576-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23576-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chloroimidazo[2,1-b]thiazole: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloroimidazo[2,1-b]thiazole, a key heterocyclic scaffold in medicinal chemistry. The imidazo[2,1-b]thiazole core is of significant interest due to its presence in a wide range of biologically active compounds, exhibiting properties such as antitubercular, antiviral, and anticancer activities. This document outlines a probable synthetic route, details experimental protocols for key reactions, and presents a summary of the compound's physicochemical and spectral properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 23576-81-0[1]
Molecular Formula C₅H₃ClN₂S[1]
Molecular Weight 158.61 g/mol [1]
Melting Point 83-84 °C[1]
SMILES ClC1=C[N]2C=CSC2=N1[1]
InChIKey WOZMDYAJHVHPMD-UHFFFAOYAR[1]

Synthesis of this compound

The synthesis of the imidazo[2,1-b]thiazole scaffold is most commonly achieved through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous compounds.

The proposed synthesis involves the reaction of 2-aminothiazole with chloroacetaldehyde. This reaction is a variation of the widely used method for preparing imidazo[2,1-b]thiazole derivatives.

Proposed Synthetic Pathway

Synthesis of this compound cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 2-aminothiazole 2-Aminothiazole reaction_step + 2-aminothiazole->reaction_step chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->reaction_step 6-chloroimidazo This compound conditions_arrow reaction_step->conditions_arrow Cyclocondensation conditions Reflux in Ethanol (or similar solvent) conditions_arrow->6-chloroimidazo

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of imidazo[2,1-b]thiazole derivatives.

Materials:

  • 2-Aminothiazole

  • Chloroacetaldehyde (typically as a 40-50% aqueous solution)

  • Ethanol (or a similar suitable solvent like isopropanol)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1.0 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add chloroacetaldehyde (1.1 to 1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the heterocyclic core. The expected chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the aromatic nature of the fused ring system.

¹H NMR Expected Chemical Shift (ppm) Multiplicity
H-2~7.2-7.4d
H-3~7.8-8.0d
H-5~7.6-7.8s
¹³C NMR Expected Chemical Shift (ppm)
C-2~115-120
C-3~120-125
C-5~110-115
C-6~140-145
C-7a~145-150

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and the overall structure of the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3150
C=C and C=N stretching1400 - 1650
C-Cl stretching600 - 800
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique Expected m/z Value
Electron Ionization (EI)[M]⁺ at 158 and 160 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
Electrospray Ionization (ESI)[M+H]⁺ at 159 and 161

Functionalization of the this compound Core

The this compound scaffold serves as a versatile intermediate for the synthesis of more complex molecules. A common and important reaction is the Vilsmeier-Haack formylation, which typically introduces a formyl group at the 5-position of the ring system.

Vilsmeier-Haack Formylation Workflow

Vilsmeier-Haack Formylation start This compound reagents POCl₃, DMF start->reagents Reacts with intermediate Iminium Salt Intermediate reagents->intermediate Forms hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis Undergoes product This compound- 5-carbaldehyde hydrolysis->product Yields

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Ice bath

  • Sodium acetate or sodium hydroxide solution (for neutralization)

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.5 - 3.0 equivalents) to N,N-dimethylformamide (used as both reagent and solvent, or in an inert solvent like DCM). Stir the mixture for about 30 minutes at 0-5 °C to form the Vilsmeier reagent.

  • Addition of Substrate: To the pre-formed Vilsmeier reagent, add a solution of this compound (1.0 equivalent) in DMF or DCM dropwise, while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C for several hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution until the product precipitates.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols, based on established chemical principles for this class of compounds, offer a strong starting point for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[2,1-b]thiazole is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. This document details available quantitative data, outlines experimental protocols for property determination, and explores the biological context of this scaffold, including relevant signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃ClN₂S[1][2]
Molecular Weight 158.61 g/mol [1][2]
Melting Point 83-84 °C[1]
Boiling Point Not available[1]
pKa Not available
logP (predicted) 2.8
Aqueous Solubility Not available

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data. The following sections describe generalized methodologies for the determination of key properties of this compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach for the imidazo[2,1-b]thiazole scaffold involves the reaction of a 2-aminothiazole derivative with an α-haloketone. A plausible synthetic workflow is outlined below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_aminothiazole 2-Aminothiazole Reaction_Vessel Reaction in suitable solvent (e.g., Ethanol, DMF) 2_aminothiazole->Reaction_Vessel alpha_haloketone α-Halo-ketone/aldehyde (e.g., Chloroacetaldehyde) alpha_haloketone->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: General synthetic workflow for imidazo[2,1-b]thiazole derivatives.

General Procedure:

  • Reaction Setup: To a solution of 2-aminothiazole in a suitable solvent such as ethanol or dimethylformamide (DMF), an appropriate α-haloketone or α-haloaldehyde (e.g., chloroacetaldehyde) is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or a mild base to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

G Sample_Prep Sample Preparation: Finely powder the solid sample. Capillary_Loading Load a small amount of the sample into a capillary tube (1-2 mm height). Sample_Prep->Capillary_Loading Apparatus_Setup Place the capillary tube in a melting point apparatus. Capillary_Loading->Apparatus_Setup Heating Heat the sample slowly (1-2 °C/min near the expected melting point). Apparatus_Setup->Heating Observation Observe and record the temperature range from the first sign of melting to complete liquefaction. Heating->Observation

Caption: Experimental workflow for melting point determination.

Protocol:

  • A small amount of the crystalline this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 1-2 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

G Phase_Prep Prepare octanol-saturated water and water-saturated octanol. Dissolution Dissolve a known amount of the compound in one of the phases. Phase_Prep->Dissolution Partitioning Mix equal volumes of the two phases and shake vigorously to allow partitioning. Dissolution->Partitioning Separation Allow the phases to separate completely. Partitioning->Separation Analysis Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). Separation->Analysis Calculation Calculate logP = log([Compound]octanol / [Compound]water). Analysis->Calculation

Caption: Workflow for the experimental determination of logP.

Protocol:

  • Equal volumes of n-octanol and water are shaken together and allowed to saturate each other.

  • A known concentration of this compound is dissolved in one of the phases.

  • The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of pKa

The pKa value indicates the strength of an acid or a base and is crucial for understanding the ionization state of a compound at a given pH, which affects its solubility and permeability across biological membranes.

G Solution_Prep Prepare a solution of the compound in a suitable solvent (e.g., water, co-solvent). Titration_Setup Place the solution in a beaker with a pH electrode and a stirrer. Solution_Prep->Titration_Setup Titration Titrate the solution with a standardized acid or base, recording the pH after each addition of titrant. Titration_Setup->Titration Data_Plotting Plot the pH versus the volume of titrant added. Titration->Data_Plotting pKa_Determination Determine the pKa from the inflection point of the titration curve or from the pH at the half-equivalence point. Data_Plotting->pKa_Determination

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • A solution of this compound of known concentration is prepared in an appropriate solvent, often a co-solvent system if the compound has low aqueous solubility.

  • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • The solution is titrated with a standardized solution of a strong acid or base, and the pH is recorded after each incremental addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.

G Sample_Addition Add an excess amount of the solid compound to a known volume of water. Equilibration Shake the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). Sample_Addition->Equilibration Separation Separate the undissolved solid from the solution by filtration or centrifugation. Equilibration->Separation Analysis Determine the concentration of the dissolved compound in the saturated solution using a suitable analytical method (e.g., HPLC, UV-Vis). Separation->Analysis

Caption: Workflow for the determination of aqueous solubility.

Protocol:

  • An excess amount of solid this compound is added to a known volume of water in a sealed container.

  • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • The saturated solution is then separated from the excess solid by filtration or centrifugation.

  • The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Biological Context and Signaling Pathways

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimycobacterial and cyclooxygenase (COX) inhibitory effects.[3][4] Notably, a derivative of this compound, N1-(6-chloroimidazo[2,1-b][5][6]thiazole-5-sulfonyl)tryptamine, has been identified as a potent and selective 5-HT6 receptor agonist. This finding highlights the potential for this core structure in the development of therapies targeting the central nervous system.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain. Its activation is linked to the modulation of cognitive function. The canonical signaling pathway involves the activation of adenylyl cyclase.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 5-HT6 Agonist (e.g., this compound derivative) Receptor 5-HT6 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling Cascades (e.g., CREB phosphorylation) PKA->Downstream Phosphorylates

Caption: Canonical 5-HT6 receptor signaling pathway.[6]

Activation of the 5-HT6 receptor by an agonist leads to the coupling and activation of the stimulatory G-protein (Gs).[7] The activated Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression and neuronal function.[5][8]

Cyclooxygenase-2 (COX-2) Inhibition

Several imidazo[2,1-b]thiazole derivatives have been reported as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. While the direct inhibitory activity of this compound on COX-2 has not been explicitly detailed, the scaffold's potential in this area warrants consideration.

G Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Signaling_Pathways Intracellular Signaling (e.g., NF-κB, MAPK) Stimuli->Signaling_Pathways COX2_Expression COX-2 Gene Expression Signaling_Pathways->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Imidazo[2,1-b]thiazole Derivative (Inhibitor) Inhibitor->COX2_Enzyme Inhibits

Caption: Simplified overview of COX-2 mediated inflammation and its inhibition.[9][10][11]

Pro-inflammatory stimuli trigger intracellular signaling cascades that lead to the expression of the COX-2 enzyme.[9] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12] Selective COX-2 inhibitors, such as certain imidazo[2,1-b]thiazole derivatives, block the active site of the COX-2 enzyme, thereby preventing the production of prostaglandins and reducing inflammation.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents, particularly in the realm of central nervous system disorders and potentially as anti-inflammatory and antimycobacterial agents. This guide has summarized the currently available physicochemical data and provided a framework of experimental protocols for further characterization. The exploration of its biological context, especially in relation to the 5-HT6 receptor, opens promising avenues for future drug discovery and development efforts. Further experimental validation of the physicochemical properties and a more detailed investigation into the biological mechanisms of action of this compound and its derivatives are warranted.

References

A Technical Guide to 6-Chloroimidazo[2,1-b]thiazole: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[2,1-b]thiazole is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class of molecules. This guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular structure. While specific in-depth research on the parent compound is limited, this document explores the broader significance of the imidazo[2,1-b]thiazole scaffold, which is a prominent pharmacophore in medicinal chemistry. The guide will detail the general synthetic methodologies for this class of compounds and present quantitative biological activity data for various derivatives, offering insights into their potential as therapeutic agents. The information is tailored for researchers and professionals engaged in drug discovery and development.

Core Compound Identification

This compound is identified by the following key identifiers:

IdentifierValue
CAS Number 23576-81-0[1]
Molecular Formula C₅H₃ClN₂S[1]
Molecular Weight 158.61 g/mol
Synonyms 6-Chloro-imidazo(2,1-b)thiazol

Molecular Structure

The molecular structure of this compound consists of a fused bicyclic system where an imidazole ring is fused to a thiazole ring. A chlorine atom is substituted at the 6th position of this scaffold.

Structural Representation:

Schematic of this compound Structure

Synthesis Protocols

A plausible synthetic pathway for this compound would involve the cyclocondensation of 2-amino-4-chlorothiazole with a suitable two-carbon synthon, such as a haloacetaldehyde equivalent.

General Experimental Workflow for Imidazo[2,1-b]thiazole Synthesis:

G reagents Starting Materials (e.g., 2-aminothiazole derivative, α-haloketone) reaction Reaction Setup (Solvent, Temperature, Time) reagents->reaction cyclization Cyclocondensation Reaction reaction->cyclization workup Reaction Work-up (Quenching, Extraction) cyclization->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

General Synthetic Workflow

Biological Activity of Imidazo[2,1-b]thiazole Derivatives

The imidazo[2,1-b]thiazole core is a versatile scaffold that has been incorporated into a wide array of derivatives exhibiting significant biological activities. Research has demonstrated the potential of these compounds in various therapeutic areas.

Summary of Biological Activities:

Therapeutic AreaActivity of Derivatives
Anticancer Derivatives have shown antiproliferative activity against various cancer cell lines, including melanoma, cervical, lung, breast, and prostate cancers. Some compounds act as microtubule-targeting agents, inducing apoptosis.[2][3]
Antimicrobial Imidazo[2,1-b]thiazole derivatives have been investigated for their antibacterial and antimycobacterial properties.[4][5] Some have shown activity against Mycobacterium tuberculosis.[6][7][8]
Antiviral Certain derivatives have been evaluated for their antiviral activity against a range of viruses.[4]
Anti-inflammatory The scaffold is a component of molecules designed as selective COX-2 inhibitors.[9]
Neurological A derivative of this compound has been identified as a potent and selective 5-HT₆ receptor agonist, suggesting potential applications in neurological disorders.[10]

Quantitative Data for Selected Imidazo[2,1-b]thiazole Derivatives:

Compound/DerivativeTarget/AssayResult (IC₅₀/MIC)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 human lung cancer cell lineIC₅₀ = 1.08 µM[2]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)Tubulin polymerization inhibitionIC₅₀ = 1.68 µM[2]
N¹-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine (11q)5-HT₆ receptor binding affinity (Kᵢ)Kᵢ = 2 nM[10]
N¹-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine (11q)5-HT₆ receptor agonist activity (EC₅₀)EC₅₀ = 6.5 nM[10]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)Mycobacterium tuberculosis H37RaIC₅₀ = 2.32 µM, IC₉₀ = 7.05 µM[6][7]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)Mycobacterium tuberculosis H37RaIC₅₀ = 2.03 µM, IC₉₀ = 15.22 µM[6][7]
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)COX-2 InhibitionIC₅₀ = 0.08 µM[9]

Logical Relationships in Drug Discovery

The development of drugs based on the imidazo[2,1-b]thiazole scaffold follows a logical progression from initial discovery to potential clinical application.

G scaffold Core Scaffold Identification (this compound) synthesis Derivative Synthesis (Chemical Modification) scaffold->synthesis screening Biological Screening (In vitro assays) synthesis->screening optimization Lead Optimization (Structure-Activity Relationship) screening->optimization preclinical Preclinical Studies (In vivo models) optimization->preclinical clinical Clinical Trials preclinical->clinical

Drug Discovery and Development Pathway

Conclusion

This compound, as a core structure, represents a starting point for the exploration of a rich chemical space with significant therapeutic potential. The imidazo[2,1-b]thiazole scaffold has proven to be a valuable pharmacophore, leading to the development of derivatives with potent and diverse biological activities. The data presented herein, drawn from studies on its analogs, underscores the importance of this heterocyclic system in medicinal chemistry. Further investigation into the specific properties and activities of this compound and its close derivatives is warranted to fully elucidate its potential in drug discovery. This guide serves as a foundational resource for researchers aiming to leverage the promising characteristics of this chemical class.

References

Spectroscopic Profile of 6-Chloroimidazo[2,1-b]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloroimidazo[2,1-b]thiazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside detailed, standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers working with this and related chemical entities.

The molecular formula for this compound is C₅H₃ClN₂S, with a molecular weight of approximately 158.61 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.85d~4.5H-2
~7.20s-H-5
~6.90d~4.5H-3

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The predicted values are based on the general chemical shifts observed for the imidazo[2,1-b]thiazole core.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~148.0C-7a
~130.0C-6
~120.0C-5
~118.0C-2
~112.0C-3

Note: Chemical shifts are referenced to CDCl₃ (δ 77.16 ppm). The presence of the chlorine atom is expected to have a significant deshielding effect on C-6.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600-1450Medium-StrongC=C and C=N stretching vibrations of the heterocyclic rings
~1300-1000StrongC-N and C-S stretching vibrations
~850-750StrongC-Cl stretch
~900-650StrongC-H out-of-plane bending

Note: The spectrum is predicted for a solid sample (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
158/160High[M]⁺˙ (Molecular ion peak with isotopic pattern for Cl)
123Medium[M - Cl]⁺
96Medium[M - Cl - HCN]⁺
70Medium[C₃H₂S]⁺˙

Note: The fragmentation pattern is predicted based on the stability of the heterocyclic rings and the lability of the C-Cl bond.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard operating procedures for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe is used.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming.

    • A standard single-pulse experiment is performed with a 90° pulse.

    • Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

    • The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is used to ensure quantitative data for all carbon environments.

    • The FID is processed similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.

    • KBr Pellet: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

    • The sample is placed in the infrared beam path.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated to volatilize the sample into the ion source.

  • Ionization: Electron Ionization (EI) is a common method for small, relatively stable organic molecules. The sample vapor is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[2][3][4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_interpretation Structure Elucidation Synthesis Synthesis & Purification Sample Sample Preparation (Dissolving/Pelletizing) Synthesis->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR NMR Data Processing (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR IR Data Processing (Background Subtraction) IR->ProcessIR ProcessMS MS Data Analysis (Fragmentation Pattern) MS->ProcessMS Structure Structure Determination ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure and Predicted MS Fragmentation of this compound

MS_Fragmentation Structure and Predicted MS Fragmentation of this compound cluster_structure Chemical Structure cluster_fragmentation Predicted Fragmentation Pathway Structure This compound C₅H₃ClN₂S MW: 158.61 M [M]⁺˙ m/z = 158/160 F1 [M - Cl]⁺ m/z = 123 M->F1 - Cl• F2 [M - Cl - HCN]⁺ m/z = 96 F1->F2 - HCN F3 [C₃H₂S]⁺˙ m/z = 70 F2->F3 - C₂HN

Caption: Predicted mass spectrometry fragmentation of this compound.

References

Crystal Structure Analysis of 6-Chloroimidazo[2,1-b]thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 6-Chloroimidazo[2,1-b]thiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.

While a specific crystallographic information file (CIF) for the parent compound, this compound, is not publicly available at the time of this writing, this guide will utilize the crystal structure of a closely related derivative, 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole , as a representative example to illustrate the principles of its structural analysis. The methodologies and data interpretation techniques discussed herein are broadly applicable to the entire class of this compound derivatives.

Core Data Presentation: Crystallographic Analysis

The crystallographic data for 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole provides valuable insights into the geometry and packing of this heterocyclic system. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole
ParameterValue
Empirical FormulaC₁₂H₉ClN₂S
Formula Weight248.73
Temperature120 K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.0624(5) Å
b7.7132(5) Å
c10.3460(7) Å
α93.353(1)°
β90.107(1)°
γ98.832(1)°
Volume555.92(7) ų
Z2
Density (calculated)1.487 Mg/m³
Absorption Coefficient0.501 mm⁻¹
F(000)256
Refinement
R-factor (R1)Not Reported
Goodness-of-fit (S)Not Reported
Table 2: Selected Bond Lengths for 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole
BondLength (Å)
S(1)-C(2)1.735(2)
S(1)-C(7a)1.738(2)
N(4)-C(5)1.378(3)
N(4)-C(7a)1.319(3)
C(5)-C(6)1.368(3)
C(6)-C(7)1.449(3)
C(7)-C(7a)1.451(3)
C(2)-C(3)1.340(3)
C(3)-N(4)1.385(3)
C(6)-C(8)1.478(3)
C(11)-Cl(1)1.745(2)
Table 3: Selected Bond Angles for 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole
AngleDegrees (°)
C(2)-S(1)-C(7a)89.85(10)
C(5)-N(4)-C(7a)110.1(2)
C(3)-N(4)-C(7a)105.8(2)
C(6)-C(5)-N(4)108.0(2)
C(5)-C(6)-C(7)107.8(2)
C(6)-C(7)-C(7a)120.3(2)
S(1)-C(7a)-N(4)112.2(2)
S(1)-C(2)-C(3)111.9(2)
N(4)-C(3)-C(2)110.2(2)

Note: The data presented is based on the crystallographic study of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole and serves as a representative example.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of well-defined experimental procedures. These typically include synthesis, crystallization, and characterization by various spectroscopic and diffraction techniques.

Synthesis of this compound Derivatives

The synthesis of the imidazo[2,1-b]thiazole core is often achieved through the condensation reaction of a 2-aminothiazole derivative with an α-haloketone. For the title compound class, this would involve the reaction of a substituted 2-aminothiazole with a chloro-substituted α-haloketone.

A general synthetic workflow is depicted below:

G cluster_synthesis Synthesis Reactants 2-Aminothiazole Derivative + α-Haloketone Reaction Condensation Reaction (e.g., in ethanol, reflux) Reactants->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Product This compound Derivative Purification->Product

Caption: Synthetic workflow for this compound derivatives.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

  • Crystallization: High-quality single crystals are essential for X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common technique. Vapor diffusion is another effective method.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

The experimental workflow for single-crystal X-ray diffraction is outlined in the following diagram:

G cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized this compound derivatives.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Characteristic chemical shifts for the protons on the imidazo[2,1-b]thiazole core can be identified.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. For chloro-substituted compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum, which is a clear indicator of the presence of a chlorine atom.

Signaling Pathways and Biological Relevance

Derivatives of imidazo[2,1-b]thiazole have been reported to exhibit a wide range of biological activities, often by interacting with specific enzymes or receptors. While the precise signaling pathways for many derivatives are still under investigation, some have shown potential as inhibitors of key cellular processes. For instance, some imidazo[2,1-b]thiazole derivatives have been explored as potential anticancer agents that may interfere with cell cycle progression or induce apoptosis.

A generalized logical relationship for the potential mechanism of action of a hypothetical this compound derivative as an anticancer agent is illustrated below:

G cluster_pathway Potential Anticancer Mechanism of Action Drug This compound Derivative Target Cellular Target (e.g., Kinase, Enzyme) Drug->Target Inhibition Pathway Signaling Pathway (e.g., Proliferation Pathway) Target->Pathway Modulation CellCycle Cell Cycle Arrest Pathway->CellCycle Apoptosis Induction of Apoptosis Pathway->Apoptosis Outcome Inhibition of Tumor Growth CellCycle->Outcome Apoptosis->Outcome

Caption: Logical flow of a potential anticancer mechanism.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical properties and biological activities. While the specific crystal structure of the parent this compound remains to be publicly reported, the analysis of closely related derivatives offers a solid foundation for further research. The combination of X-ray crystallography with spectroscopic techniques like NMR and mass spectrometry allows for a comprehensive characterization of these promising therapeutic agents. Future studies focusing on co-crystallization with biological targets will be crucial for elucidating their mechanisms of action and for the rational design of new and more effective drugs.

Navigating the Physicochemical Landscape of 6-Chloroimidazo[2,1-b]thiazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 6-Chloroimidazo[2,1-b]thiazole, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the critical physicochemical properties that influence its behavior in various experimental and physiological environments. While specific quantitative solubility and stability data for this compound is not extensively available in public literature, this guide outlines the standard methodologies and experimental protocols required to generate this crucial information.

Core Physicochemical Properties

A fundamental understanding of the intrinsic properties of this compound is the cornerstone of its application in research and development. The known physicochemical characteristics are summarized below.

PropertyValueReference
Molecular Formula C₅H₃ClN₂S[1][2]
Molecular Weight 158.61 g/mol [1][2]
CAS Number 23576-81-0[1][2]
Melting Point 83-84 °C[1]

Solubility Assessment: Methodologies and Data Presentation

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The following section details the standard experimental protocols for determining the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then quantifying the concentration of the dissolved substance.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or µg/mL.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow
Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions.

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)Analytical Method
Water7.025Data to be determinedHPLC
PBS7.437Data to be determinedHPLC
0.1 N HCl1.037Data to be determinedHPLC
EthanolN/A25Data to be determinedHPLC
MethanolN/A25Data to be determinedHPLC
DMSON/A25Data to be determinedHPLC

Stability Assessment: Protocols and Degradation Pathways

Evaluating the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are performed to accelerate the degradation process and identify potential liabilities.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to harsh conditions to predict its long-term stability and identify degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C) for a defined period.

  • Alkaline Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for a defined period.

  • Thermal Degradation: The solid compound is exposed to high temperature (e.g., 80 °C) for a defined period.

  • Photostability: The compound (in solid state and in solution) is exposed to UV and visible light as per ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound in the respective stress agents. For thermal and photostability, the compound is tested in its solid form and in solution.

  • Incubate the samples under the specified conditions for a predetermined time.

  • At various time points, withdraw aliquots of the samples.

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Quantify the remaining parent compound and identify and quantify any major degradation products. Mass spectrometry (LC-MS) is often used to identify the structure of the degradation products.

The following diagram outlines the workflow for forced degradation studies.

G cluster_0 Stress Conditions cluster_1 Sample Analysis cluster_2 Data Interpretation A Acid Hydrolysis (0.1 N HCl) F Withdraw aliquots at time points A->F B Alkaline Hydrolysis (0.1 N NaOH) B->F C Oxidative (3% H2O2) C->F D Thermal (Solid & Solution) D->F E Photolytic (UV/Vis) E->F G Neutralize (if necessary) F->G H Analyze by Stability-Indicating HPLC G->H I Quantify parent compound H->I J Identify & quantify degradation products (LC-MS) H->J K Determine degradation pathway J->K

Forced Degradation Study Workflow
Data Presentation: Stability Profile

The results from the stability studies should be tabulated to clearly show the extent of degradation under each stress condition.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (if any)
0.1 N HCl (60 °C)2, 4, 8, 24Data to be determinedTo be identified
0.1 N NaOH (60 °C)2, 4, 8, 24Data to be determinedTo be identified
3% H₂O₂ (RT)2, 4, 8, 24Data to be determinedTo be identified
Thermal (80 °C)24, 48, 72Data to be determinedTo be identified
Photostability (ICH Q1B)-Data to be determinedTo be identified

Conclusion

This technical guide provides the essential framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the detailed protocols and data presentation formats outlined herein offer a comprehensive roadmap for researchers to generate this critical information. A thorough understanding of these physicochemical properties is paramount for the successful advancement of this compound and its derivatives in drug discovery and development pipelines.

References

Quantum Chemical Calculations for 6-Chloroimidazo[2,1-b]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 6-Chloroimidazo[2,1-b]thiazole. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this document outlines the established theoretical framework and computational protocols necessary for such an investigation. The methodologies and illustrative data presented herein are based on studies of closely related imidazo[2,1-b]thiazole and thiazole derivatives.[1][2][3][4][5][6][7]

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][8][9] Quantum chemical calculations provide a powerful in-silico tool to understand the molecule's intrinsic properties, which can guide the design and development of novel therapeutic agents.[10][11]

Core Computational Methodologies

Density Functional Theory (DFT) is the most common and effective method for the quantum chemical analysis of molecules of this nature.[1][6][10] The selection of a functional and a basis set is crucial for obtaining accurate results. A widely used and reliable combination for organic molecules containing heteroatoms is the B3LYP functional with a 6-311++G(d,p) basis set.[6]

Experimental Protocol: Computational Analysis Workflow

A typical computational study on this compound would follow the workflow detailed below. This protocol is designed to be executed using a quantum chemistry software package such as Gaussian, Spartan, or ORCA.

  • Molecular Structure Input:

    • The 3D structure of this compound is first constructed using a molecular builder. The CAS number for this compound is 23576-81-0, and its molecular formula is C₅H₃ClN₂S.[12]

  • Geometry Optimization:

    • The initial structure is optimized to find the lowest energy conformation.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-311++G(d,p). This set includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) for more accurate geometry and electronic property calculations.

    • Solvation Model: To simulate a biological environment, a solvent model such as the Polarizable Continuum Model (PCM) with water as the solvent can be applied.

    • Convergence Criteria: Optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

  • Frequency Analysis:

    • Vibrational frequency calculations are performed on the optimized geometry at the same level of theory.

    • Purpose: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.

    • Properties Calculated:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Molecular Electrostatic Potential (MEP) surface.

      • Mulliken atomic charges.

      • Dipole moment.

  • Spectroscopic Analysis:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the UV-Vis absorption spectrum.

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.

Data Presentation: Illustrative Quantum Chemical Properties

The following tables present illustrative quantitative data for this compound, as would be obtained from the computational protocol described above. Note: This data is a realistic representation and not from a published experimental study on this specific molecule.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond/AngleValue (Å/°)
Bond LengthC2-N31.38
N3-C41.39
C4-C51.35
C5-S11.75
S1-C21.76
C5-C61.45
C6-Cl1.73
C6-N71.32
N7-C81.39
C8-N31.37
Bond AngleC2-N3-C4109.5
N3-C4-C5115.0
C4-C5-S1110.0
C5-S1-C290.5
S1-C2-N3115.0
Table 2: Calculated Electronic and Global Reactivity Descriptors (Illustrative)
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.75
HOMO-LUMO Energy GapΔE5.10
Ionization PotentialIP6.85
Electron AffinityEA1.75
Electronegativityχ4.30
Chemical Hardnessη2.55
Global SoftnessS0.39
Electrophilicity Indexω3.62

Visualizations

Visual representations are critical for understanding the relationships between computational steps and the interpretation of results.

G cluster_input 1. Input cluster_calc 2. Quantum Chemical Calculation cluster_output 3. Analysis & Output mol_build Construct 3D Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc sp_energy Single-Point Energy Calculation geom_opt->sp_energy opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR) freq_calc->vib_spec elec_prop Electronic Properties (HOMO, LUMO, MEP) sp_energy->elec_prop reactivity Reactivity Descriptors elec_prop->reactivity

Caption: Computational workflow for quantum chemical analysis.

G cluster_props Calculated Properties cluster_interp Interpretation & Application cluster_dev Drug Development HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Kinetic Stability HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Binding Non-covalent Interactions (e.g., with protein targets) MEP->Binding Charges Atomic Charges Solubility Solubility Prediction Charges->Solubility Lead_Opt Lead Optimization Reactivity->Lead_Opt Binding->Lead_Opt

Caption: Relationship between calculated properties and drug design.

Conclusion

Quantum chemical calculations offer invaluable insights into the structural and electronic characteristics of this compound. By employing methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can predict molecular geometries, electronic properties, and spectroscopic signatures. This theoretical data is instrumental in understanding the molecule's reactivity, potential biological targets, and for guiding the synthesis of more potent and selective analogues in drug discovery programs. The protocols and illustrative data provided in this guide serve as a robust starting point for the computational investigation of this promising heterocyclic compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 6-Chloroimidazo[2,1-b]thiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis, purification, and anticancer evaluation of 6-chloroimidazo[2,1-b]thiazole derivatives. This class of compounds has demonstrated significant potential in oncological research, exhibiting cytotoxic effects against a range of cancer cell lines. The methodologies outlined below are based on established synthetic routes and standard biological assays to ensure reproducibility and accurate assessment of these compounds as potential therapeutic agents.

Synthetic Protocol: A General Procedure for the Synthesis of this compound Derivatives

A common and effective method for the synthesis of the this compound scaffold involves a multi-step reaction sequence starting from 2-amino-4-chlorothiazole. The following is a generalized protocol.

Materials:

  • 2-amino-4-chlorothiazole

  • α-haloketones (e.g., 2-bromo-1-phenylethanone derivatives)

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chlorothiazole (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: Add the desired α-haloketone (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified this compound derivative using NMR and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthetic Workflow Start Start Reactants 2-amino-4-chlorothiazole + α-haloketone Start->Reactants Solvent Anhydrous Ethanol Reactants->Solvent Reaction Reflux (4-8h) Solvent->Reaction Workup Neutralization (NaHCO3) & Extraction (Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: Synthetic workflow for this compound derivatives.

Anticancer Activity Evaluation

The anticancer potential of the synthesized compounds is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Further mechanistic studies can elucidate the mode of action.

In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity (IC50 Values in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)
Derivative 1 5.2 ± 0.48.1 ± 0.73.9 ± 0.36.5 ± 0.5
Derivative 2 2.8 ± 0.24.5 ± 0.31.7 ± 0.13.1 ± 0.2
Derivative 3 10.5 ± 0.915.2 ± 1.28.9 ± 0.812.3 ± 1.1
Cisplatin 7.8 ± 0.611.3 ± 1.06.2 ± 0.59.1 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action Studies

Several imidazo[2,1-b]thiazole derivatives have been shown to induce cancer cell death by promoting apoptosis and causing cell cycle arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation: Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control 65.2 ± 3.120.5 ± 1.814.3 ± 1.5
Derivative 2 (IC50) 25.8 ± 2.215.1 ± 1.459.1 ± 4.5

Data indicate a significant increase in the G2/M population, suggesting cell cycle arrest at this phase.

Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Apoptosis Analysis (%)

TreatmentViable CellsEarly ApoptoticLate Apoptotic
Control 95.1 ± 2.52.5 ± 0.52.4 ± 0.4
Derivative 2 (IC50) 40.3 ± 3.835.2 ± 3.124.5 ± 2.2

Data indicate a significant increase in both early and late apoptotic cell populations.

G cluster_workflow Anticancer Evaluation Workflow Start Synthesized Compound Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Data Data Analysis & Interpretation CellCycle->Data Apoptosis->Data

Caption: Experimental workflow for anticancer evaluation.

Potential Signaling Pathways

Research suggests that imidazo[2,1-b]thiazole derivatives can exert their anticancer effects through various mechanisms of action.[1] One of the prominent mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] Other studies have pointed towards the inhibition of key signaling kinases such as RAF, PI3K/mTOR, and Focal Adhesion Kinase (FAK).[4][5]

G cluster_pathway Proposed Mechanism of Action Compound This compound Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Disruption G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization signaling pathway.

These application notes provide a foundational framework for the synthesis and evaluation of this compound derivatives as potential anticancer agents. Researchers are encouraged to adapt and optimize these protocols based on their specific derivatives and available laboratory resources.

References

Application Notes and Protocols for In Vitro Anticancer Screening of 6-Chloroimidazo[2,1-b]thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer screening of 6-chloroimidazo[2,1-b]thiazole analogs and related derivatives. This class of compounds has garnered significant interest for its potential as anticancer agents, with various studies demonstrating cytotoxicity against a range of human cancer cell lines. The following sections detail the cytotoxic activity of these compounds, provide protocols for key experimental assays, and illustrate relevant biological pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Imidazo[2,1-b]thiazole Analogs

The following table summarizes the in vitro anticancer activity of various imidazo[2,1-b]thiazole derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response), which is a standard measure of a compound's potency.

Compound/AnalogCancer Cell LineCell Line OriginIC50 (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d A549Lung Cancer1.08[1]
Imidazo[2,1-b]thiazole-based aryl hydrazone 9m MDA-MB-231Breast Cancer1.12[2]
Imidazo[2,1-b]thiazole-based aryl hydrazone 9i MDA-MB-231Breast Cancer1.65[2]
Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d (tubulin polymerization)--1.68[1]
Thiazole derivative 31 HeLaCervical Cancer3.48 - 8.84[3]
Bisthiazole derivative 53 HepG2Hepatocellular Carcinoma4.9 µg/mL[3]
Bisthiazole derivative 53 HCT-116Colon Cancer6.6 µg/mL[3]
Imidazo[2,1-b][1][4][5]thiadiazole derivative 3c MCF-7Breast Cancer35.81[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin or doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. For instance, some imidazo[2,1-b]thiazole derivatives have been shown to cause cell cycle arrest at the G2/M phase[1] or the G0/G1 phase[2].

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cancer cell death.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can be used to detect apoptotic cells. PI is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Principle: Hoechst stains are fluorescent dyes that bind to DNA. Apoptotic cells often exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized by Hoechst staining.

Protocol:

  • Cell Treatment: Grow and treat cells on coverslips.

  • Staining: Fix the cells and stain with Hoechst 33342 or 33258.

  • Microscopy: Visualize the nuclear morphology using a fluorescence microscope.

Principle: A decrease in the mitochondrial membrane potential is an early event in apoptosis. Dyes like JC-1 can be used to measure ΔΨm. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells.

  • Staining: Incubate the cells with JC-1 dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Data Analysis & Interpretation Compound Compound Synthesis & Characterization MTT Cytotoxicity Assay (e.g., MTT) Compound->MTT CellLines Cancer Cell Line Selection & Culture CellLines->MTT IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Analysis Mechanism Mechanism of Action Elucidation CellCycle->Mechanism Apoptosis Apoptosis Assays (Annexin V, etc.) Apoptosis->Mechanism WesternBlot Western Blotting WesternBlot->Mechanism IC50->CellCycle Active Compounds IC50->Apoptosis Active Compounds IC50->WesternBlot Active Compounds SAR Structure-Activity Relationship (SAR) IC50->SAR Mechanism->SAR

Caption: Workflow for in vitro anticancer drug screening.

Potential Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of components of this pathway, such as BRAF.[7]

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition by Imidazo[2,1-b]thiazole Analogs GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Compound This compound Analog Compound->RAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

These notes are intended to serve as a guide for researchers. Specific experimental conditions may need to be optimized for different cell lines and compounds.

References

Application Notes and Protocols for Evaluating the Antimycobacterial Activity of 6-Chloroimidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a significant global health challenge. This necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. The 6-Chloroimidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic system with potent antimycobacterial properties.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antimycobacterial activity of novel this compound compounds.

The primary methodologies detailed herein are the Microplate Alamar Blue Assay (MABA) for rapid and cost-effective determination of antimycobacterial activity, and the Broth Microdilution Method for the precise determination of the Minimum Inhibitory Concentration (MIC).[3][4][5][6] These assays are fundamental in the preclinical assessment of new chemical entities targeting Mtb.

Data Presentation

Effective evaluation of structure-activity relationships (SAR) and compound prioritization relies on the clear and concise presentation of quantitative data. The following tables provide a standardized format for summarizing key experimental results.

Table 1: In Vitro Antimycobacterial Activity of this compound Derivatives against M. tuberculosis H37Rv

Compound IDStructureMIC (µg/mL)[7]MIC (µM)IC₅₀ (µM)[8]IC₉₀ (µM)[8]Selectivity Index (SI)
Control
Isoniazid
Rifampicin

Table 2: Cytotoxicity of this compound Derivatives in Mammalian Cell Line (e.g., MRC-5)

Compound IDCC₅₀ (µM)
Control
Doxorubicin

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol outlines a colorimetric assay for determining the MIC of compounds against M. tuberculosis. The method utilizes the Alamar Blue (resazurin) reagent, which is reduced by metabolically active cells, resulting in a color change from blue to pink.[9]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates

  • This compound compounds

  • Standard antimycobacterial drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • 20% Tween 80

  • Sterile deionized water

  • Incubator (37°C)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[10]

    • Dilute this suspension 1:20 in Middlebrook 7H9 broth to obtain the final working inoculum.[10]

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of the this compound compounds and control drugs in an appropriate solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in a separate 96-well plate to achieve the desired concentration range (e.g., 0.015 - 128 µg/mL).[7]

  • Assay Plate Setup:

    • Add 200 µL of sterile deionized water to the perimeter wells of a sterile 96-well plate to prevent evaporation.[11]

    • Transfer 100 µL of the diluted compound solutions to the appropriate wells of the assay plate.

    • Include wells for a drug-free growth control and a sterile control (broth only).

  • Inoculation:

    • Add 100 µL of the final working inoculum to each well, except for the sterile control wells.[7] The final volume in each well should be 200 µL, and the final inoculum concentration approximately 5 x 10⁵ CFU/mL.[12]

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 to 14 days.[10]

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 30 µL of a freshly prepared mixture of Alamar Blue reagent and 20% Tween 80 to each well.[6]

    • Re-incubate the plates for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[6]

Protocol 2: Broth Microdilution Method for MIC Determination

This method is a reference standard for determining the MIC of antimicrobial agents against mycobacteria.[13][14]

Materials:

  • Same as for the MABA protocol, excluding the Alamar Blue reagent and Tween 80.

  • Inverted mirror or microplate reader.

Procedure:

  • Inoculum and Compound Preparation: Follow steps 1 and 2 from the MABA protocol.

  • Assay Plate Setup and Inoculation: Follow steps 3 and 4 from the MABA protocol.

  • Incubation: Seal the plates and incubate at 37°C. The incubation time is typically longer than for MABA, ranging from 7 to 21 days, or until visible growth is observed in the drug-free control well.[7]

  • Reading and Interpretation:

    • Visually inspect the plates using an inverted mirror.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria (no turbidity or pellet formation at the bottom of the well).[10][15]

Visualizations

Proposed Mechanism of Action of Imidazo[2,1-b]thiazole Compounds

Some imidazo[2,1-b]thiazole derivatives have been shown to target key enzymes in Mycobacterium tuberculosis. One such target is Pantothenate Synthetase (PS), which is crucial for the biosynthesis of pantothenate (Vitamin B5), an essential precursor for Coenzyme A.[8][16] Another identified target is QcrB, a component of the cytochrome bcc-aa3 supercomplex in the electron transport chain, essential for cellular respiration and energy production.[17]

G cluster_compound This compound cluster_pathway1 Pantothenate Biosynthesis cluster_pathway2 Electron Transport Chain cluster_outcome Bacterial Cell Outcome Compound This compound PS Pantothenate Synthetase (PS) Compound->PS Inhibition QcrB QcrB (Cytochrome bcc-aa3) Compound->QcrB Inhibition Pantothenate Pantothenate Pantoate Pantoate Pantoate->Pantothenate β-alanine Inhibition_Growth Inhibition of Mycobacterial Growth Pantothenate->Inhibition_Growth Depletion of Coenzyme A ETC Electron Flow ATP_Synthase ATP Synthesis ETC->ATP_Synthase ATP_Synthase->Inhibition_Growth Depletion of ATP

Caption: Proposed inhibitory pathways of imidazo[2,1-b]thiazole compounds in M. tuberculosis.

Experimental Workflow for Antimycobacterial Activity Screening

The following diagram illustrates the logical flow of experiments for evaluating the antimycobacterial potential of the synthesized compounds.

G Start Synthesized 6-Chloroimidazo [2,1-b]thiazole Compounds MABA Primary Screening: Microplate Alamar Blue Assay (MABA) Start->MABA MIC Secondary Screening: Broth Microdilution MIC Determination MABA->MIC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., against MRC-5 cells) MIC->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Determine Selectivity Index Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the evaluation of antimycobacterial activity.

References

Application Notes and Protocols for the Synthesis of 6-Chloroimidazo[2,1-b]thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis and biological evaluation of 6-Chloroimidazo[2,1-b]thiazole derivatives as potent kinase inhibitors. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, particularly in the realm of oncology. The protocols outlined below detail the chemical synthesis of the core scaffold and its derivatives, as well as methodologies for assessing their inhibitory activity against key kinases implicated in cancer signaling pathways.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its rigid, planar structure allows for specific interactions with biological targets, making it an attractive framework for the design of enzyme inhibitors. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound core has been identified as a key pharmacophore in the development of inhibitors targeting various kinases, including RAF, PI3K, and others within critical oncogenic pathways.

Data Presentation

The following tables summarize the inhibitory activities of representative imidazo[2,1-b]thiazole derivatives against various kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are provided to allow for a comparative analysis of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1zb V600E-B-RAF0.978Sorafenib-
RAF1 (C-RAF)8.2
10l V600E-B-RAF1.20Dabrafenib-
10n V600E-B-RAF4.31Dabrafenib-
10o V600E-B-RAF6.21Dabrafenib-
27c Pan-RAF---
38a Pan-RAF---

Note: Specific IC50 values for compounds 27c and 38a against individual RAF kinases were not detailed in the provided search results, but they were identified as potent pan-RAF inhibitors.[1]

Table 2: Anti-proliferative Activity of Imidazo[2,1-b]thiazole Derivatives against Melanoma Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
1zb UACC-620.18-0.59Sorafenib1.95-5.45
10k Melanoma2.68--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core, based on the well-established Hantzsch thiazole synthesis. The reaction involves the condensation of 2-aminothiazole with a suitable three-carbon electrophilic synthon bearing a chlorine atom. A plausible route involves the reaction of 2-aminothiazole with a chloro-substituted α-haloaldehyde or α-haloketone. For the synthesis of the title compound, 2-chloro-2-formylethylene or a similar reactive species can be employed.

Materials:

  • 2-aminothiazole

  • 2,2-dichloroacetaldehyde (or a suitable precursor)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in ethanol.

  • To this solution, add a solution of 2,2-dichloroacetaldehyde (1.1 eq) in ethanol dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: V600E-B-RAF Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized this compound derivatives against the V600E mutant of B-RAF kinase. This assay typically measures the phosphorylation of a substrate, such as MEK1, by the kinase.[2][3][4]

Materials:

  • Recombinant human V600E-B-RAF enzyme

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration for the dilution series is 100 µM. Further dilute the compounds in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Enzyme and Substrate Preparation: Thaw the V600E-B-RAF enzyme and MEK1 substrate on ice. Prepare working solutions of the enzyme and substrate in kinase buffer at the desired concentrations.

  • Assay Plate Setup: Add 2.5 µL of the diluted inhibitor solutions or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate. Add 5 µL of the V600E-B-RAF enzyme working solution to all wells except the "no enzyme" negative control wells. Add 5 µL of kinase buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near its Km for B-RAF.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Equilibrate the plate and the ADP-Glo™ Kinase Assay reagents to room temperature. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor Inhibitor->RAF Synthesis_Workflow Start Starting Materials: 2-Aminothiazole & 2,2-Dichloroacetaldehyde Reaction Condensation Reaction (Hantzsch Synthesis) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct This compound Core Scaffold Characterization->FinalProduct Derivatization Further Derivatization (e.g., Suzuki Coupling) FinalProduct->Derivatization KinaseAssay Kinase Inhibition Assay (e.g., B-RAF V600E) Derivatization->KinaseAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis

References

Application Notes and Protocols for the Synthesis and Evaluation of 5-HT6 Receptor Agonists Utilizing 6-Chloroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and pharmacological evaluation of potent 5-HT6 receptor agonists derived from the 6-chloroimidazo[2,1-b]thiazole scaffold. The protocols detailed below are based on established methodologies and are intended to facilitate the discovery and development of novel therapeutic agents targeting the 5-HT6 receptor.

Introduction

The 5-HT6 receptor, a Gs-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders. Agonists of the 5-HT6 receptor have shown pro-cognitive effects in various preclinical models. The imidazo[2,1-b]thiazole moiety represents a privileged scaffold in medicinal chemistry, and its incorporation into tryptamine derivatives has led to the discovery of potent 5-HT6 receptor agonists.

A noteworthy example is the compound N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine , which has demonstrated high affinity and full agonist activity at the 5-HT6 receptor[1][3]. This document outlines the synthetic route to this class of compounds and the essential in vitro assays for their characterization.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for the representative 5-HT6 receptor agonist, N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine.

Compound Name5-HT6 Ki (nM)5-HT6 EC50 (nM)5-HT6 Emax (%)
N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine26.595.5
Data sourced from Cole et al. (2007)[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical 5-HT6 receptor signaling pathway and the general workflow for the synthesis and evaluation of novel agonists.

Gs_signaling cluster_membrane Plasma Membrane 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion Agonist 5-HT6 Agonist (e.g., this compound derivative) Agonist->5HT6R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Modulation of neuronal activity) PKA->Cellular_Response Phosphorylation of downstream targets

5-HT6 Receptor Gs Signaling Pathway.

experimental_workflow Start Synthesis Synthesis of This compound Sulfonyl Tryptamine Derivatives Start->Synthesis Purification Purification and Structural Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay In Vitro 5-HT6 Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay In Vitro Functional Assay (cAMP accumulation, EC50/Emax) Binding_Assay->Functional_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Data_Analysis->End Lead_Optimization->Synthesis Iterative Improvement

Drug Discovery Workflow.

Experimental Protocols

Protocol 1: Synthesis of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine

This protocol describes a representative method for the N-sulfonylation of tryptamine with this compound-5-sulfonyl chloride.

Materials:

  • Tryptamine

  • This compound-5-sulfonyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound-5-sulfonyl chloride (1.1 equivalents) in anhydrous THF.

  • Add the sulfonyl chloride solution dropwise to the tryptamine solution at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine.

  • Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: 5-HT6 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of the synthesized compounds for the human 5-HT6 receptor.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

  • [³H]-LSD (lysergic acid diethylamide) as the radioligand.

  • Serotonin (5-HT) or another known 5-HT6 ligand for determining non-specific binding.

  • Synthesized test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Polyethyleneimine (PEI) treated filter mats (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of a high concentration of serotonin (e.g., 10 µM final concentration) for non-specific binding determination.

    • 50 µL of the diluted test compounds.

  • Add 50 µL of [³H]-LSD (to a final concentration of ~1-2 nM) to all wells.

  • Add 100 µL of the 5-HT6 receptor membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.

  • Incubate the plates at 37°C for 60 minutes.

  • Terminate the incubation by rapid filtration through PEI-treated filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: 5-HT6 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of the synthesized compounds to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of 5-HT6 receptor activation.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX).

  • Forskolin (optional, to potentiate the cAMP signal).

  • Synthesized test compounds.

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Plate the HEK-293-h5-HT6 cells in 96- or 384-well plates and grow to 80-90% confluency.

  • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

  • Add 50 µL of stimulation buffer containing various concentrations of the test compounds to the wells. For antagonist mode, pre-incubate with the antagonist before adding a known agonist.

  • Incubate the plates at 37°C for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) values from the dose-response curves using non-linear regression analysis.

  • The Emax value is typically expressed as a percentage of the response induced by a full agonist like serotonin.

References

Application of 6-Chloroimidazo[2,1-b]thiazole in Developing Antiviral Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The substitution of a chlorophenyl group at the 6-position, in particular, has been a key area of investigation for the development of novel antiviral agents. These derivatives have shown promising activity against a range of RNA and DNA viruses, making them attractive candidates for further therapeutic development.

Introduction

6-Chloroimidazo[2,1-b]thiazole and its derivatives represent a class of synthetic heterocyclic compounds with significant potential in antiviral drug discovery. Their mechanism of action is believed to involve the inhibition of key viral enzymes, such as proteases, which are essential for viral replication. This document provides a summary of the reported antiviral activities, key experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Antiviral Activity of this compound Derivatives

Several studies have evaluated the antiviral efficacy of various derivatives of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole against a panel of viruses. The quantitative data from these studies, including 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), are summarized below.

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 13 Influenza A (H1N1)MDCK->100-[1]
Compound 13 Influenza A (H3N2)MDCK->100-[1]
Compound 13 Influenza A (A/Virginia/ATCC3/2009)MDCK->100-[1]
Compound 6 Vesicular Stomatitis VirusHeLa9100>11[1]
Compound 11 Vesicular Stomatitis VirusHeLa22010[1]
Compound 3i Feline CoronavirusCRFK7.5>100>13[2]
Compound 3c Herpes Simplex Virus-1HEL9--[2]
Compound 3g Herpes Simplex Virus-1HEL16--[2]
Compound 3c Vaccinia VirusHEL20--[2]
Compound 3g Vaccinia VirusHEL14--[2]

MDCK: Madin-Darby Canine Kidney cells; HeLa: Human cervical cancer cells; CRFK: Crandell-Rees Feline Kidney cells; HEL: Human embryonic lung cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the descriptions provided in the cited literature for the evaluation of antiviral compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., MDCK, HeLa, Vero)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This assay measures the ability of a compound to inhibit the virus-induced damage to the host cells.

Materials:

  • Host cell line

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Test compounds

  • Cell culture medium

  • MTT solution

  • Solubilization buffer

  • Inverted microscope

Procedure:

  • Seed the 96-well plates with host cells and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the medium and infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without any compound.

  • After a 1-2 hour adsorption period, remove the virus inoculum and add 100 µL of the compound dilutions to the wells.

  • Incubate the plates for 48-72 hours, or until a significant cytopathic effect is observed in the virus control wells.

  • Assess the CPE in each well using an inverted microscope.

  • Quantify cell viability using the MTT assay as described in Protocol 1.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of protection against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of this compound derivatives in antiviral research.

antiviral_screening_workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis cell_seeding Seed Host Cells in 96-well Plates compound_prep Prepare Serial Dilutions of Test Compound infection Infect Cells with Virus compound_prep->infection treatment Add Compound Dilutions to Infected Cells infection->treatment incubation Incubate for 48-72 hours treatment->incubation cpe_obs Observe Cytopathic Effect (CPE) incubation->cpe_obs mtt_assay Perform MTT Assay for Cell Viability cpe_obs->mtt_assay data_calc Calculate EC50 and CC50 mtt_assay->data_calc

Caption: General workflow for screening antiviral compounds.

flavivirus_protease_inhibition cluster_virus Flavivirus Replication cluster_drug Mechanism of Inhibition polyprotein Viral Polyprotein ns2b_ns3 NS2B-NS3 Protease polyprotein->ns2b_ns3 Cleavage by viral_proteins Mature Viral Proteins ns2b_ns3->viral_proteins Produces replication Viral Replication viral_proteins->replication inhibitor This compound Derivative inhibitor->ns2b_ns3 Inhibits

Caption: Inhibition of Flavivirus NS2B-NS3 protease.

References

Synthesis of Novel Imidazo[2,1-b]thiazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

This document provides detailed protocols for the synthesis and biological evaluation of novel imidazo[2,1-b]thiazole derivatives. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimycobacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] These protocols are intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Imidazo[2,1-b]thiazole Derivatives

A common and effective method for the synthesis of imidazo[2,1-b]thiazole derivatives involves the reaction of a 2-aminothiazole with an α-haloketone.[5] This section details a representative protocol for the synthesis of 6-phenylimidazo[2,1-b]thiazole.

Experimental Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiazole

Materials:

  • 2-Aminothiazole

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 2-bromoacetophenone (1.99 g, 10 mmol).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) for 24 hours.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the effervescence ceases.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[6]

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[7]

Characterization Data

The synthesized imidazo[2,1-b]thiazole derivatives are characterized by various analytical techniques. The following table summarizes typical characterization data for a representative compound.

CompoundMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-acetohydrazide derivative (4a) C₁₈H₁₇BrN₄OS92.7227-2293.1-3.3 (m), 7.2-7.8 (m), 8.1 (s), 10.2 (s)25.1, 35.4, 110.2, 118.5, 128.9, 131.8, 145.6, 148.2, 168.9417.0 (M+H)⁺
Spirothiazolidinone derivative of imidazo[2,1-b]thiazole (5a) C₂₀H₁₉BrN₄O₂S₂59.5153-1552.1-2.4 (m), 3.8 (s), 4.1-4.3 (m), 7.3-7.9 (m), 8.2 (s)28.3, 33.7, 58.9, 111.5, 120.1, 129.3, 132.1, 146.8, 150.3, 165.4, 172.1507.0 (M+H)⁺

Note: The spectral data provided are illustrative and may vary slightly depending on the specific derivative and analytical conditions.[3]

Biological Evaluation: Anticancer Activity

Many novel imidazo[2,1-b]thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][8][9] The following protocol describes a standard MTT assay to evaluate the in vitro cytotoxicity of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[2,1-b]thiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected imidazo[2,1-b]thiazole derivatives against various targets.

CompoundTarget/Cell LineBiological ActivityIC₅₀ / MIC (µM)Reference
9i MDA-MB-231 (Breast Cancer)Cytotoxicity1.65[1][9]
9m MDA-MB-231 (Breast Cancer)Cytotoxicity1.12[1][9]
IT10 Mycobacterium tuberculosis H37RaAntitubercularIC₅₀: 2.32[7][10]
IT06 Mycobacterium tuberculosis H37RaAntitubercularIC₅₀: 2.03[7][10]
4a1, 4a2, 4b3, 4b4, 4d5, 4e4 Mycobacterium tuberculosis H37RvAntitubercularMIC: 1.6 µg/mL[6]
6a COX-2 EnzymeCOX-2 InhibitionIC₅₀: 0.08[11]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

G cluster_synthesis Synthesis Workflow A 2-Aminothiazole + α-Haloketone B Reaction in Ethanol A->B C Reflux (24h) B->C D Work-up & Neutralization C->D E Filtration & Washing D->E F Drying & Purification E->F G Imidazo[2,1-b]thiazole Derivative F->G G cluster_apoptosis Apoptosis Induction Pathway A Imidazo[2,1-b]thiazole Derivative (e.g., 9i, 9m) B Induction of Oxidative Stress A->B C Mitochondrial Membrane Depolarization B->C D Caspase Activation C->D E DNA Fragmentation D->E F Apoptosis E->F

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 6-Chloroimidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of 6-Chloroimidazo[2,1-b]thiazole compounds on various cell lines. The following sections outline the principles and step-by-step procedures for key cell-based assays: MTT, Lactate Dehydrogenase (LDH), and Apoptosis Assays.

Introduction to Cytotoxicity Testing

The evaluation of cytotoxicity is a critical step in the development of novel therapeutic agents. For this compound compounds, which are being investigated for their potential pharmacological activities, it is essential to determine their concentration-dependent toxicity in various cell types.[1] Cell-based assays are fundamental tools for this purpose, providing quantitative data on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

Data Presentation: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

While specific data for this compound compounds is not extensively available in the public domain, the broader class of imidazo[2,1-b]thiazole derivatives has been evaluated for antiproliferative activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazo[2,1-b]thiazole-based aryl hydrazones against various human cancer cell lines, as determined by the MTT assay.[2]

CompoundCell LineCancer TypeIC50 (µM)
9a MDA-MB-231Breast5.20
9i MDA-MB-231Breast1.65
9m MDA-MB-231Breast1.12
9a DU-145Prostate>50
9i DU-145Prostate4.34
9m DU-145Prostate2.56
9a HeLaCervical>50
9i HeLaCervical3.15
9m HeLaCervical2.11
9a A549Lung>50
9i A549Lung2.45
9m A549Lung1.89

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[3]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well for a final concentration of 0.45 mg/mL.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][6]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to correct for background absorbance.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compounds to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add Solubilizing Agent incubation_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[8]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[9]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate. Avoid disturbing the cell layer.[9][10]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor (NAD+), and a tetrazolium salt.[7]

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[9][10]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[9][10]

  • Absorbance Measurement:

    • If the kit requires it, add a stop solution.[10]

    • Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[10]

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[10]

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation & Treatment cluster_sampling Sampling cluster_reaction Reaction cluster_analysis Analysis seed_cells Seed and Treat Cells centrifuge_plate Centrifuge Plate seed_cells->centrifuge_plate prepare_controls Prepare Spontaneous and Maximum Release Controls prepare_controls->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at Room Temperature add_reaction_mix->incubate_rt read_absorbance Measure Absorbance (490 nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Pathway General Apoptotic Signaling Pathways cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway compound This compound bax_bak Bax/Bak Activation compound->bax_bak death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

References

Application Notes and Protocols: Pharmacophore Modeling and Molecular Docking of 6-Chloroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the computational investigation of 6-chloroimidazo[2,1-b]thiazole derivatives using pharmacophore modeling and molecular docking. The protocols outlined are designed to facilitate the identification of novel bioactive compounds and to elucidate their potential mechanisms of action.

Introduction to this compound Derivatives

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core structure have been reported to possess anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] The introduction of a chloro substituent at the 6-position can significantly influence the physicochemical properties and biological activity of these compounds, making them an interesting subject for drug discovery and development.

Computational techniques such as pharmacophore modeling and molecular docking are powerful tools in modern drug discovery.[6][7] Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity, while molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8][9] The integration of these in silico methods can streamline the drug design process, reduce costs, and accelerate the identification of lead compounds.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on imidazo[2,1-b]thiazole derivatives, providing a comparative overview of their biological activities and binding affinities.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
6d A549 (Lung)1.08[11]
IT10 Mycobacterium tuberculosis H37Ra2.32[12]
IT06 Mycobacterium tuberculosis H37Ra2.03[12]
Compound 26 A375P (Melanoma)Sub-micromolar[3]
Compound 27 A375P (Melanoma)Sub-micromolar[3]

Table 2: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Most Active Compound Methicillin-resistant Staphylococcus aureus (MRSA)3.7[13][14]
N2-substituted hydrazides Staphylococcus aureus ATCC 65380.24 - 25[5]
N2-substituted hydrazides Staphylococcus epidermidis ATCC 122280.24 - 25[5]

Table 3: Molecular Docking Scores of Imidazo[2,1-b]thiazole Derivatives

Compound IDProtein TargetDocking Score (kcal/mol)Reference
Derivative 12 Glypican-3 (GPC-3)-10.30[15]
RUS-06 HIV-1 Protease-117.20 (Dock Score)[16]
RUS-05 HIV-1 Protease-116.20 (Dock Score)[16]
Compound 8a SARS-CoV-2 Main Protease-8.6[17]

Experimental Protocols

Protocol for Ligand-Based Pharmacophore Modeling

This protocol describes the generation of a pharmacophore model based on a set of known active this compound derivatives.

Step 1: Ligand Preparation

  • Collect a dataset of this compound derivatives with known biological activity (e.g., IC50 values).

  • Draw the 2D structures of the ligands using a chemical drawing software and convert them to 3D structures.

  • Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).

  • Generate multiple conformers for each ligand to ensure conformational space is adequately sampled.

Step 2: Pharmacophore Model Generation

  • Align the conformers of the most active compounds.

  • Identify common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).[18]

  • Generate pharmacophore hypotheses based on the arrangement of these features. Software such as MOE, LigandScout, or Discovery Studio can be used for this purpose.[19]

  • Score and rank the generated hypotheses based on how well they map to the active compounds and discriminate them from inactive ones.

Step 3: Pharmacophore Model Validation

  • Test Set Validation: Use a set of known active and inactive compounds (not used in model generation) to assess the model's ability to correctly classify them.

  • Decoy Set Screening: Screen a database of decoy molecules to evaluate the model's ability to avoid false positives.

  • Fischer's Randomization Test: Scramble the activity data of the training set and generate new hypotheses. The original hypothesis should have a significantly better score than the random ones.

Step 4: Virtual Screening

  • Use the validated pharmacophore model as a 3D query to screen large compound libraries.

  • Retrieve the hits that match the pharmacophoric features.

  • The retrieved hits can then be subjected to further analysis, such as molecular docking.

Protocol for Molecular Docking

This protocol outlines the steps for performing molecular docking of this compound derivatives against a specific protein target.

Step 1: Protein Preparation

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[9]

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add hydrogen atoms to the protein.

  • Assign partial charges to the protein atoms.

  • Define the binding site. This can be done by identifying the location of the co-crystallized ligand or by using a pocket detection algorithm.[20]

Step 2: Ligand Preparation

  • Prepare the 3D structures of the this compound derivatives as described in the pharmacophore modeling protocol (Section 3.1, Step 1).

  • Assign partial charges to the ligand atoms.

Step 3: Molecular Docking Simulation

  • Select a suitable docking program (e.g., AutoDock Vina, GOLD, Glide).[9]

  • Define the search space (docking box) around the binding site.[21]

  • Run the docking simulation to generate multiple binding poses for each ligand.

  • The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.[6]

Step 4: Analysis of Docking Results

  • Analyze the top-ranked docking poses for each ligand.

  • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Compare the binding modes and scores of different derivatives to understand structure-activity relationships.

  • Select promising candidates for further experimental validation based on their docking scores and interaction patterns.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

PharmacophoreModelingWorkflow cluster_ligand_prep Ligand Preparation cluster_model_gen Model Generation cluster_validation Validation cluster_screening Virtual Screening LigandDataset Ligand Dataset (Active & Inactive) StructureGen 2D to 3D Conversion & Energy Minimization LigandDataset->StructureGen ConformerGen Conformer Generation StructureGen->ConformerGen Alignment Alignment of Active Compounds ConformerGen->Alignment FeatureID Feature Identification (HBA, HBD, H, AR) Alignment->FeatureID HypoGen Hypothesis Generation FeatureID->HypoGen TestSet Test Set Validation HypoGen->TestSet DecoySet Decoy Set Screening HypoGen->DecoySet FischerTest Fischer's Randomization HypoGen->FischerTest DatabaseScreen Database Screening TestSet->DatabaseScreen DecoySet->DatabaseScreen FischerTest->DatabaseScreen HitRetrieval Hit Retrieval DatabaseScreen->HitRetrieval

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

MolecularDockingWorkflow cluster_prep Preparation cluster_protein_prep Protein cluster_ligand_prep Ligand cluster_docking Docking Simulation cluster_analysis Analysis PDB Get Protein Structure (PDB) CleanProtein Remove Water & Ligands PDB->CleanProtein AddHydrogensP Add Hydrogens CleanProtein->AddHydrogensP DefineSite Define Binding Site AddHydrogensP->DefineSite DefineBox Define Docking Box DefineSite->DefineBox Ligand3D Prepare 3D Ligand AddChargesL Assign Charges Ligand3D->AddChargesL RunDocking Run Docking Simulation AddChargesL->RunDocking DefineBox->RunDocking ScorePoses Score & Rank Poses RunDocking->ScorePoses AnalyzePoses Analyze Top Poses ScorePoses->AnalyzePoses Visualize Visualize Interactions AnalyzePoses->Visualize SelectCandidates Select Promising Candidates Visualize->SelectCandidates

Caption: Workflow for Molecular Docking Studies.

PharmacophoreModel cluster_scaffold Imidazo[2,1-b]thiazole Core HBA HBA HY Hydrophobic HBA->HY 3.5 Å AR Aromatic Ring HBA->AR HBD HBD HBD->HY 4.2 Å HY->AR 5.0 Å CL 6-Chloro AR->CL 2.8 Å p1 p2 p3 p4

Caption: Hypothetical Pharmacophore Model for this compound Derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 6-Chloroimidazo[2,1-b]thiazole Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo efficacy of 6-Chloroimidazo[2,1-b]thiazole analogs in preclinical animal models of cancer. Detailed protocols for conducting such studies are also outlined, based on established methodologies from peer-reviewed research. The information presented here is intended to guide researchers in the design and execution of their own in vivo experiments to evaluate the therapeutic potential of this class of compounds.

Overview of this compound Analogs

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor effects. The incorporation of a chloro substituent at the 6-position of the imidazo[2,1-b]thiazole ring has been a key strategy in the development of potent anticancer agents. These analogs have been investigated for their ability to inhibit various signaling pathways implicated in cancer progression and have shown promise in both in vitro and in vivo models.

In Vivo Efficacy Data

The following tables summarize the quantitative data from in vivo studies of this compound analogs in different animal models of cancer.

Table 1: Efficacy of Compound 38a in a Melanoma Xenograft Model
Animal ModelHuman Cell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI) (%)Reference
Nude MiceA375 (Melanoma)Compound 38a (50 mg/kg)Intraperitoneal, daily65[1]
Table 2: Efficacy of Guanylhydrazone Derivatives in an Ehrlich Ascites Carcinoma Model
Animal ModelTumor ModelCompoundDosing ScheduleIncrease in Life Span (%)Reference
Swiss MiceEhrlich Ascites Carcinoma6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde guanylhydrazoneIntraperitoneal, daily for 7 days85[2]

Experimental Protocols

This section provides detailed protocols for conducting in vivo efficacy studies of this compound analogs.

Protocol for Human Tumor Xenograft Model in Nude Mice

This protocol is adapted from studies evaluating the in vivo antitumor activity of novel imidazo[2,1-b]thiazole derivatives in melanoma xenografts.[1]

3.1.1. Materials

  • Athymic Nude Mice (e.g., BALB/c nude, 6-8 weeks old)

  • Human cancer cell line (e.g., A375 melanoma cells)

  • This compound analog (e.g., Compound 38a)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Phosphate Buffered Saline (PBS)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

3.1.2. Procedure

  • Cell Culture and Implantation:

    • Culture the human cancer cell line under appropriate conditions.

    • Harvest the cells and resuspend them in sterile PBS, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).

    • Subcutaneously inject the cell suspension into the flank of each nude mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Animal Grouping and Treatment:

    • Randomly assign mice with established tumors into treatment and control groups (n=5-10 mice per group).

    • Prepare the this compound analog in the appropriate vehicle at the desired concentration.

    • Administer the compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily).

  • Efficacy Evaluation:

    • Continue monitoring tumor growth and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

3.1.3. Workflow Diagram

xenograft_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis cell_culture Cell Culture cell_harvest Cell Harvest & Resuspension cell_culture->cell_harvest cell_injection Subcutaneous Injection cell_harvest->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth grouping Animal Grouping tumor_growth->grouping treatment Treatment Administration grouping->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tgi_calc TGI Calculation euthanasia->tgi_calc

Caption: Workflow for a human tumor xenograft study.

Protocol for Ehrlich Ascites Carcinoma (EAC) Model in Mice

This protocol is based on the methodology used for evaluating the antitumor activity of imidazo[2,1-b]thiazole guanylhydrazones.[2]

3.2.1. Materials

  • Swiss Albino Mice (20-25 g)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • This compound analog

  • Vehicle (e.g., 0.9% saline)

  • Trypan blue dye

  • Microscope and hemocytometer

  • Sterile syringes and needles

3.2.2. Procedure

  • EAC Cell Propagation:

    • Maintain EAC cells by serial intraperitoneal transplantation in mice.

    • Aspirate ascitic fluid from a tumor-bearing mouse and dilute with sterile saline.

    • Inject a known number of viable EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into healthy mice.

  • Treatment Protocol:

    • 24 hours after tumor cell inoculation, randomly divide the mice into control and treatment groups.

    • Administer the this compound analog or vehicle intraperitoneally for a specified duration (e.g., 7-9 consecutive days).

  • Evaluation of Antitumor Activity:

    • Mean Survival Time (MST) and Increase in Life Span (ILS): Monitor the mice daily for mortality and record the day of death for each mouse. Calculate MST for each group and ILS (%) using the formula: ILS (%) = [(MST of treated group / MST of control group) - 1] x 100.

    • Tumor Volume and Viable Cell Count: At the end of the treatment period, aspirate the ascitic fluid from the peritoneal cavity of the mice. Measure the total volume of the ascitic fluid. Determine the number of viable tumor cells by staining with trypan blue and counting using a hemocytometer.

3.2.3. Workflow Diagram

eac_workflow cluster_group1 Survival Analysis cluster_group2 Tumor Burden Analysis start EAC Cell Inoculation treatment_start Treatment Initiation (24h post-inoculation) start->treatment_start daily_treatment Daily Treatment Administration treatment_start->daily_treatment monitoring Daily Monitoring (Mortality) daily_treatment->monitoring end_of_study End of Study monitoring->end_of_study mst_calc Calculate Mean Survival Time (MST) end_of_study->mst_calc ascites_collection Ascitic Fluid Collection end_of_study->ascites_collection ils_calc Calculate Increase in Life Span (ILS) mst_calc->ils_calc volume_measurement Measure Ascitic Fluid Volume ascites_collection->volume_measurement cell_count Viable Tumor Cell Count ascites_collection->cell_count

Caption: Workflow for an Ehrlich Ascites Carcinoma model.

Potential Signaling Pathways

While the precise mechanisms of action for all this compound analogs are not fully elucidated, some have been shown to target key signaling pathways involved in cancer. For instance, certain derivatives act as pan-RAF inhibitors, affecting the MAPK/ERK pathway.[1]

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Analog (e.g., Cmpd 38a) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The available in vivo data suggest that this compound analogs are a promising class of compounds for the development of novel anticancer therapies. The protocols provided herein offer a framework for the preclinical evaluation of these and similar molecules. Further research is warranted to fully characterize their efficacy, safety, and mechanisms of action in a variety of cancer models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloroimidazo[2,1-b]thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation of 2-amino-4-chlorothiazole or chloroacetaldehyde. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Ineffective Solvent: The chosen solvent may not be suitable for the reaction.1. Reaction Optimization: Increase the reaction time and/or temperature. Consider using microwave irradiation to significantly reduce reaction time and potentially increase yield.[1] 2. Reagent Quality Check: Ensure the purity of starting materials. Use freshly prepared or purified chloroacetaldehyde solution. 3. Stoichiometry Adjustment: Use a slight excess of the more volatile or less stable reactant, such as chloroacetaldehyde. 4. Solvent Screening: Experiment with different solvents such as ethanol, methanol, or dioxane to find the optimal medium for the reaction.
Formation of Side Products/Impurities 1. Polymerization of Chloroacetaldehyde: Chloroacetaldehyde is prone to polymerization, especially under basic conditions. 2. Tarry Residue Formation: Overheating or prolonged reaction times can lead to the formation of tar-like substances. 3. Unreacted Starting Materials: Incomplete reaction leaving starting materials in the final product.1. Controlled Addition: Add the chloroacetaldehyde solution dropwise to the reaction mixture to maintain a low concentration and minimize polymerization.[2] 2. Temperature and Time Control: Carefully monitor and control the reaction temperature and time to avoid degradation of reactants and products. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from unreacted starting materials and other impurities.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be soluble in the reaction solvent, making precipitation difficult. 2. Oily Product: The product may initially separate as an oil instead of a crystalline solid. 3. Inefficient Recrystallization: Choosing an inappropriate solvent for recrystallization.1. Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure. 2. Inducing Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Trituration with a non-polar solvent like hexane may also help. 3. Recrystallization Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent mixture for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between 2-amino-4-chlorothiazole and an α-haloaldehyde, typically chloroacetaldehyde or a precursor.

Q2: How can I improve the yield of the reaction?

A2: Several factors can influence the yield. Optimizing the reaction conditions, such as temperature, reaction time, and solvent, is crucial. The use of microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for related imidazo[2,1-b]thiazole syntheses.[1] Ensuring the purity of your starting materials, particularly the highly reactive chloroacetaldehyde, is also critical.

Q3: What are some common side reactions to be aware of?

A3: A primary side reaction is the self-polymerization of chloroacetaldehyde. This can be minimized by using a stable precursor like chloroacetaldehyde dimethyl acetal and generating the aldehyde in situ, or by the slow, controlled addition of the chloroacetaldehyde solution. Overheating can lead to the formation of intractable tars.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. Small-scale solubility tests should be conducted to identify a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. If recrystallization is challenging, column chromatography on silica gel may be necessary.

Q5: Are there alternative synthetic methods available?

A5: While the Hantzsch synthesis is the most direct route, other methods for constructing the imidazo[2,1-b]thiazole scaffold exist, such as one-pot multicomponent reactions.[3] However, these may require different starting materials and optimization for the specific synthesis of the 6-chloro derivative.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis. Optimization may be required for specific laboratory conditions and reagent purity.

Materials:

  • 2-amino-4-chlorothiazole

  • Chloroacetaldehyde (typically as a 45-50% aqueous solution) or Chloroacetaldehyde dimethyl acetal

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorothiazole (1 equivalent) in ethanol.

  • Reagent Addition: Slowly add chloroacetaldehyde solution (1.1 equivalents) dropwise to the stirred solution of 2-amino-4-chlorothiazole at room temperature. If using chloroacetaldehyde dimethyl acetal, a catalytic amount of acid (e.g., HCl) may be required to generate the aldehyde in situ.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.

  • Extraction: If a precipitate forms, it can be collected by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Imidazo[2,1-b]thiazole Synthesis
EntryMethodSolventTemperature (°C)TimeYield (%)Reference
1Conventional HeatingMethanolReflux8 hLower[1]
2Microwave IrradiationMethanol9030 min95[1]
3One-Pot ReactionToluene10030 min78[3][4]
4Conventional HeatingEthanolReflux6 h70-95[5]

Note: Yields are for various imidazo[2,1-b]thiazole derivatives and may vary for this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start dissolve Dissolve 2-amino-4-chlorothiazole in Ethanol start->dissolve add Add Chloroacetaldehyde (dropwise) dissolve->add reflux Reflux (4-8h) add->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 2-Amino-4-chlorothiazole intermediate1 Nucleophilic Attack (Thiazole N on Aldehyde C) reactant1->intermediate1 reactant2 Chloroacetaldehyde reactant2->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydration intermediate2->intermediate3 product This compound intermediate3->product - H2O

Caption: Proposed reaction mechanism for the synthesis of this compound.

References

Optimization of reaction conditions for imidazo[2,1-b]thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of imidazo[2,1-b]thiazoles. It includes frequently asked questions, a detailed troubleshooting guide, optimized reaction protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the imidazo[2,1-b]thiazole core structure?

A1: The most widely employed method is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound, such as an α-bromoketone. This approach is favored for its reliability and the accessibility of starting materials.

Q2: Are there alternative, more modern synthetic routes available?

A2: Yes, several newer methods have been developed to address the limitations of classical approaches, such as long reaction times and low yields.[1] These include multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction (GBBR), which offer high atom economy in a one-pot setup.[1] Additionally, microwave-assisted synthesis and the use of green catalysts like polyethylene glycol (PEG-400) have been shown to improve reaction efficiency and reduce environmental impact.[2]

Q3: What are the key advantages of using multicomponent reactions (MCRs) for this synthesis?

A3: MCRs, particularly isocyanide-based multicomponent reactions (I-MCRs), are advantageous as they can overcome issues associated with classical methods, such as stepwise synthesis, high temperatures, and limited substrate scope.[1] They offer simplicity through a one-pot procedure and high atom economy.[1]

Q4: What kind of biological activities are associated with imidazo[2,1-b]thiazole derivatives?

A4: The imidazo[2,1-b]thiazole scaffold is a core component in molecules with a wide range of biological activities. These include anti-inflammatory, antibacterial, antitubercular, cytotoxic, anthelmintic, and antihypertensive properties.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of imidazo[2,1-b]thiazoles.

Q1: My reaction failed to produce any product, and TLC analysis only shows starting materials. What could be the problem?

A1: Reaction failure can stem from several factors. One common issue is incomplete reaction, even after extended refluxing.[3]

  • Inactive Reagents: Ensure the α-haloketone is not degraded. These reagents can be sensitive to moisture and light. Use freshly opened or purified reagents.

  • Insufficient Temperature: The reaction may require higher temperatures to proceed. If you are refluxing in a lower-boiling solvent like ethanol, consider switching to a higher-boiling solvent such as toluene or DMF, or employing microwave irradiation.

  • Catalyst Issues: If using a catalyst, ensure it is active and used in the correct proportion.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. Experiment with different solvents if the initial choice proves ineffective.

Q2: The yield of my imidazo[2,1-b]thiazole synthesis is very low. How can I improve it?

A2: Low yields are a common problem, often addressed by optimizing reaction conditions.

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature is critical. For instance, in a Groebke-Blackburn-Bienaymé reaction, switching the solvent from methanol (33% yield) or acetonitrile (similar low yield) to toluene significantly increased the yield to 68%. Further increasing the temperature to 100 °C in toluene improved the yield to 78% and reduced the reaction time.[1]

  • Reaction Time: Ensure the reaction is running for an optimal duration. Monitor the reaction progress using TLC. Some reactions may require up to 24 hours to reach completion.[4]

  • Use of Catalysts/Promoters: Green and efficient catalysts like PEG-400 can serve as both the reaction medium and catalyst, potentially improving yields.

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to provide good yields in shorter reaction times.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?

A3: Side product formation can complicate purification and reduce the yield of the desired product.

  • Possible Side Reactions: The 2-aminothiazole has two nucleophilic nitrogen atoms, which can potentially lead to the formation of regioisomers, although the formation of the imidazo[2,1-b]thiazole is generally favored. Polymerization of starting materials or side reactions involving functional groups on the substrates can also occur.

  • Minimizing Side Products:

    • Control of Stoichiometry: Use a precise 1:1 molar ratio of the 2-aminothiazole and α-haloketone.

    • Temperature Control: Avoid excessively high temperatures, which can promote side reactions and decomposition.

    • Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q4: I am having difficulty purifying my final imidazo[2,1-b]thiazole product. What purification techniques are recommended?

A4: Purification challenges often arise from the presence of unreacted starting materials or closely related side products.

  • Initial Work-up: After the reaction, a common procedure involves distilling off the excess solvent, treating the residue with water, and neutralizing with a base (like aqueous sodium carbonate) to precipitate the crude product.

  • Recrystallization: This is an effective method for purifying solid products. Common solvents for recrystallization include ethanol or chloroform/petroleum ether mixtures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography using silica gel is a standard technique. A common mobile phase is a mixture of hexanes and ethyl acetate.[1] The purity of the final compounds should be checked by analytical methods such as HPLC.

Experimental Protocols & Data

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of imidazo[2,1-b]thiazoles.

G General Workflow for Imidazo[2,1-b]thiazole Synthesis A Reactant Mixing (2-Aminothiazole + α-Haloketone) B Reaction Condition Setup (Solvent, Temperature, Time) A->B C Reaction Monitoring (TLC) B->C D Work-up (Solvent Removal, Neutralization) C->D E Crude Product Isolation (Filtration) D->E F Purification (Recrystallization / Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General workflow for the synthesis of imidazo[2,1-b]thiazoles.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

G Troubleshooting Decision Tree Start Reaction Outcome? NoProduct No Product / Low Yield Start->NoProduct Failure / Low Conversion ImpureProduct Impure Product Start->ImpureProduct Multiple Spots on TLC CheckReagents Check Reagent Purity & Stoichiometry NoProduct->CheckReagents OptimizePurification Optimize Purification (Recrystallization, Chromatography) ImpureProduct->OptimizePurification CheckSideReactions Investigate Side Reactions (NMR of crude mixture) ImpureProduct->CheckSideReactions OptimizeConditions Optimize Conditions (Solvent, Temp, Time) CheckReagents->OptimizeConditions Reagents OK ChangeMethod Consider Alternative Method (Microwave, MCR) OptimizeConditions->ChangeMethod Optimization Fails

Caption: Decision tree for troubleshooting synthesis problems.

Table 1: Optimization of Reaction Conditions for a Groebke-Blackburn-Bienaymé Reaction[1]
EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol85-33
2Acetonitrile85-~33
3Toluene85-68
4Toluene1003078
Table 2: Selected Examples of Imidazo[2,1-b]thiazole Synthesis Conditions and Yields
ReactantsMethodSolventTemperature (°C)TimeYield (%)Reference
2-Aminothiazole, α-bromo-4-(methylsulfonyl)acetophenoneConventional RefluxEthanolReflux24 h70.5[5]
Substituted 2-aminothiazole, α-haloaryl ketoneConventional Heating-80-8524 hGood[4]
1-(2-amino-4-methylthiazol-5-yl)ethanone, phenacyl bromidesMicrowave-assistedPEG-40090--[2]
3-formylchromone, 2-aminothiazole, isocyanideOne-pot GBBRToluene10030 min74-78[1]
Protocol 1: Classical Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole[5]
  • To a solution of 1 g (3.62 mmol) of α-bromo-4-(methylsulfonyl)acetophenone in ethanol, add 0.38 g (7.25 mmol) of Na₂CO₃ and 0.36 g (3.4 mmol) of 2-aminothiazole.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture.

  • Filter the resulting precipitate and wash it with water.

  • Dry the solid product to obtain 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole. (Yield: 70.5%).

Protocol 2: One-Pot Groebke-Blackburn-Bienaymé Reaction for Imidazo[2,1-b]thiazole Synthesis[1]
  • In a suitable reaction vessel, combine 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the corresponding isocyanide (1.0 mmol).

  • Add anhydrous toluene (0.5 - 1.0 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Purify the product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired imidazo[2,1-b]thiazole derivative (Yields: 74-78%).

References

Technical Support Center: HPLC Purification of 6-Chloroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Chloroimidazo[2,1-b]thiazole derivatives using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues observed during the HPLC purification of this compound derivatives, offering potential causes and systematic solutions.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary Interactions: Interaction between the basic nitrogen atoms in the imidazo[2,1-b]thiazole core and residual silanols on the silica-based stationary phase. - Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. - Column Overload: Injecting too much sample onto the column.- Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to suppress the ionization of silanol groups and protonate the basic nitrogens on the analyte, leading to more uniform interactions.[1][2] - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the this compound derivative to ensure it is in a single ionic state.[3][4][5] - Reduce the injection volume or dilute the sample.
Poor Peak Shape (Fronting) - Sample Overload: Exceeding the column's sample capacity. - Poor Sample Solubility: The sample is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase.[6]- Decrease the amount of sample injected onto the column. - Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase. Consider using a mixture of acetonitrile and water as the dissolution solvent.
Inconsistent Retention Times - Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. - Temperature Variations: Lack of column temperature control. - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections.- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature. - Increase the column equilibration time between runs to ensure a stable baseline.
Low Resolution/Peak Co-elution - Inadequate Mobile Phase Strength: The mobile phase is too strong or too weak, leading to poor separation of the target compound from impurities. - Suboptimal Stationary Phase: The chosen column chemistry is not providing sufficient selectivity.- Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. - Screen different stationary phases. While C18 is a common starting point, consider a C8 column for more polar derivatives or a phenyl-hexyl column for compounds with aromatic substituents.
High Backpressure - Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit. - Precipitation in the System: The compound or buffer salts precipitating in the tubing or on the column.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Use a guard column to protect the analytical column. - Ensure the mobile phase components are miscible and that buffers remain soluble throughout the gradient.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for a novel this compound derivative?

A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[1][2] Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate elution time of your compound. From there, you can optimize the gradient to improve resolution around your peak of interest.

Q2: My this compound derivative has poor solubility. How can I prepare my sample for HPLC injection?

A2: For compounds with limited aqueous solubility, you can dissolve them in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then dilute with your initial mobile phase.[7] Be mindful of the injection volume to avoid solvent effects that can lead to poor peak shape. It is always best to dissolve the sample in a solvent that is as weak as or weaker than your initial mobile phase if possible.

Q3: I am observing peak tailing for my basic this compound derivative. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the silica-based column packing. To mitigate this, add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (around 0.1%). However, TEA can suppress ionization in mass spectrometry. A more common and MS-compatible approach is to use an acidic mobile phase modifier like 0.1% TFA or formic acid.[1][2] This protonates the basic sites on your molecule and minimizes interactions with the stationary phase.

Q4: Can I use a mobile phase without an acidic modifier?

A4: While possible, it is generally not recommended for this compound derivatives. The basic nitrogen atoms in the heterocyclic core can lead to strong interactions with the stationary phase, resulting in poor peak shape and inconsistent retention times. An acidic modifier helps to ensure reproducible chromatography.[3][4]

Q5: How do I choose between trifluoroacetic acid (TFA) and formic acid as a mobile phase additive?

A5: Both TFA and formic acid are effective at improving peak shape for basic compounds. TFA is a stronger ion-pairing agent and can sometimes provide better peak shape, but it is known to cause ion suppression in mass spectrometry. Formic acid is more volatile and generally preferred for LC-MS applications as it has less of an ion-suppressing effect.[6]

Experimental Protocols

Below are detailed methodologies for analytical and preparative HPLC for the purification of this compound derivatives.

Analytical HPLC Method Development

This protocol is for establishing a separation method to assess the purity of a this compound derivative.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the crude sample in 1 mL of a 1:1 mixture of acetonitrile and water.

  • If solubility is an issue, use a minimal amount of DMSO to dissolve the sample and then dilute with the acetonitrile/water mixture.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Preparative HPLC Purification

This protocol is for isolating a this compound derivative from a crude reaction mixture.

1. Sample Preparation:

  • Dissolve the crude material in the minimum amount of a suitable solvent (e.g., DMSO, DMF, or methanol).

  • Add the initial mobile phase to dilute the sample, if possible, to a concentration suitable for injection.

  • Filter the sample solution through a 0.45 µm filter.

2. HPLC Conditions:

  • Column: C18 reversed-phase, 21.2 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: Optimized based on the analytical method. For example, if the target compound elutes at 40% B in the analytical run, a shallower gradient around this point would be beneficial (e.g., 30-50% B over 30 minutes).

  • Flow Rate: 20 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a wavelength where the compound of interest has strong absorbance.

  • Injection Volume: 1-5 mL, depending on the concentration and column capacity.

  • Fraction Collection: Collect fractions based on the UV signal corresponding to the target peak.

3. Post-Purification Workup:

  • Combine the pure fractions.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.

Data Presentation

The following table summarizes typical HPLC conditions used for the analysis of imidazo[2,1-b]thiazole and related heterocyclic compounds, which can serve as a starting point for method development.

Parameter Condition 1 (Analytical) Condition 2 (Preparative) Condition 3 (LC-MS)
Column C18, 4.6 x 150 mm, 5 µmC18, 19 x 150 mm, 5 µmC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min18 mL/min0.4 mL/min
Gradient 10-90% B in 20 minIsocratic or shallow gradient5-95% B in 15 min
Temperature 30 °CAmbient40 °C
Detection UV (254 nm)UV (254 nm)UV/MS

Visualizations

HPLC Purification Workflow

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject column C18 Column Separation inject->column detect UV Detection column->detect chromatogram Analyze Chromatogram detect->chromatogram collect Collect Fractions chromatogram->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Acetonitrile pool->evaporate lyophilize Lyophilize evaporate->lyophilize pure_product Pure Product lyophilize->pure_product

Caption: A general workflow for the HPLC purification of this compound derivatives.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload reduce_load Reduce injection volume or dilute sample. check_overload->reduce_load Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No resolved Peak Shape Improved reduce_load->resolved add_modifier Add 0.1% TFA or Formic Acid. check_ph->add_modifier No Modifier adjust_ph Adjust pH to be >2 units from pKa. check_ph->adjust_ph pH Near pKa check_column Is the column old or contaminated? check_ph->check_column Yes add_modifier->resolved adjust_ph->resolved replace_column Replace with a new column. check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Troubleshooting common problems in imidazo[2,1-b]thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My Hantzsch-type reaction between a 2-aminothiazole and an α-haloketone is giving a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in the Hantzsch-type synthesis of imidazo[2,1-b]thiazoles is a frequent issue. Here are the primary factors to investigate:

  • Reactivity of the α-Haloketone: The reactivity of the halide is crucial (I > Br > Cl). If you are using an α-chloroketone, the reaction may be sluggish. Consider switching to the corresponding α-bromoketone. Also, ensure the α-haloketone has not degraded during storage; it is often advisable to use freshly prepared or purified starting material.

  • Reaction Temperature: The reaction often requires heating.[1] If the reaction is performed at room temperature, an increase in temperature, sometimes to reflux, can significantly improve the reaction rate and yield. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[1]

  • Solvent Choice: The choice of solvent can greatly influence the reaction outcome. Ethanol is commonly used, but other polar solvents like methanol or DMF can also be effective. In some cases, a mixture of solvents may be beneficial. For instance, a 1:1 mixture of ethanol and water has been used successfully.

  • Base Addition: While the Hantzsch synthesis can proceed without a base, the addition of a non-nucleophilic base like sodium carbonate (Na₂CO₃) or triethylamine (NEt₃) can facilitate the reaction by neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

  • Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after several hours, consider extending the reaction time.

Q2: I'm attempting a one-pot, multi-component reaction (like the Groebke-Blackburn-Bienaymé reaction) to synthesize a substituted imidazo[2,1-b]thiazole, but the yield is poor. How can I optimize this reaction?

A2: Multi-component reactions are powerful but can be sensitive to reaction conditions. Here are some optimization strategies:

  • Catalyst and Additives: While some of these reactions can proceed without a catalyst, the addition of a Lewis or Brønsted acid catalyst can be beneficial. However, some variants work best under acid-free conditions.[2] Experiment with and without an acid catalyst to determine the optimal conditions for your specific substrates.

  • Solvent and Temperature Optimization: A screening of solvents is highly recommended. For the Groebke-Blackburn-Bienaymé reaction, solvents like methanol, toluene, and acetonitrile have been used. The optimal temperature can also vary significantly. A systematic approach to screen different solvents and temperatures is often necessary to achieve high yields.[3][4]

  • Order of Addition of Reagents: The order in which the components (2-aminothiazole, aldehyde, and isocyanide) are mixed can sometimes impact the yield and purity of the product. While many procedures involve mixing all components at once, a stepwise addition might be beneficial in some cases.

  • Purity of Reagents: The purity of the starting materials, especially the aldehyde and isocyanide, is critical. Aldehydes can be prone to oxidation, and isocyanides can have a limited shelf life. Using freshly purified reagents can significantly improve the reaction outcome.

Issue 2: Side Product Formation and Purification Challenges

Q3: My reaction is producing a complex mixture of products, making the purification of the desired imidazo[2,1-b]thiazole difficult. What are the likely side products and how can I minimize their formation?

A3: Side product formation is a common challenge. Potential side reactions include:

  • Self-condensation of the α-haloketone: This can be minimized by slowly adding the α-haloketone to the reaction mixture containing the 2-aminothiazole.

  • Formation of isomeric products: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible. Careful control of reaction conditions, particularly temperature, can sometimes favor the formation of the desired isomer.

  • Decomposition of starting materials or product: Imidazo[2,1-b]thiazoles can be sensitive to strong acids or bases and high temperatures. Ensure that the work-up procedure is not overly harsh and that the reaction is not heated for an unnecessarily long time.

To improve purification:

  • Column Chromatography: This is a very effective method for separating the desired product from side products and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used.[3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[5] Common solvents for recrystallization of imidazo[2,1-b]thiazoles include ethanol, methanol, and acetonitrile. Experiment with different solvents and solvent mixtures to find the best conditions for obtaining pure crystals.

Issue 3: Characterization and Structural Confirmation

Q4: I have isolated a product that I believe is my target imidazo[2,1-b]thiazole, but I am having trouble confirming its structure. What are the key spectroscopic features I should look for?

A4: The following spectroscopic data are characteristic of the imidazo[2,1-b]thiazole core:

  • ¹H NMR: Look for the characteristic singlet for the C5-proton of the imidazo[2,1-b]thiazole ring, which typically appears in the range of δ 7.8-8.9 ppm.[6] The other protons on the thiazole and imidazole rings will also have characteristic chemical shifts.

  • ¹³C NMR: The carbon atoms of the fused ring system have distinct chemical shifts. For example, the C5 carbon typically appears in the range of δ 100-116 ppm.[6]

  • Mass Spectrometry: The mass spectrum should show the expected molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+).

  • IR Spectroscopy: Look for characteristic C=N and C=C stretching vibrations in the fingerprint region.

Quantitative Data Summary

Table 1: Optimization of the Groebke-Blackburn-Bienaymé Reaction for Imidazo[2,1-b]thiazole Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1Methanol856033[7]
2Methanol (Microwave)851050[7]
3Toluene856068[7]
4Toluene1003078[3][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Phenylimidazo[2,1-b]thiazole via Hantzsch Condensation

This protocol is a generalized procedure based on common literature methods.

Materials:

  • 2-Aminothiazole

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.2 eq) to the solution.

  • Slowly add a solution of 2-bromoacetophenone (1.0 eq) in ethanol to the flask at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexanes mixture).

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Purity and Reactivity of Starting Materials start->check_reagents First Step optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK success Improved Yield check_reagents->success Impure/Degraded Reagents Found and Replaced optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent No Improvement optimize_temp->success Yield Improved add_base Consider Adding a Non-nucleophilic Base optimize_solvent->add_base No Improvement optimize_solvent->success Yield Improved increase_time Increase Reaction Time add_base->increase_time No Improvement add_base->success Yield Improved increase_time->success Yield Improved

Caption: A decision tree for troubleshooting low product yield in imidazo[2,1-b]thiazole synthesis.

General Experimental Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification reagents Dissolve 2-Aminothiazole and Base in Solvent addition Slowly Add α-Haloketone reagents->addition heating Heat to Reflux addition->heating tlc Monitor by TLC heating->tlc quench Cool and Quench with Water tlc->quench Reaction Complete filtration Filter Precipitate quench->filtration purify Recrystallization or Column Chromatography filtration->purify

Caption: A typical experimental workflow for the Hantzsch synthesis of imidazo[2,1-b]thiazoles.

References

Technical Support Center: One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the one-pot synthesis of imidazo[2,1-b]thiazole derivatives, a critical scaffold in medicinal chemistry.[1][2][3] This resource is intended for researchers, scientists, and drug development professionals to enhance experimental efficiency and success.

Troubleshooting Guides

This section addresses specific issues that may arise during the one-pot synthesis of imidazo[2,1-b]thiazole derivatives.

Issue 1: Low to No Product Yield

  • Question: My one-pot reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in the one-pot synthesis of imidazo[2,1-b]thiazoles can stem from several factors. A primary consideration is the purity of starting materials. Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with the reaction.[4] The reaction temperature is also a critical parameter; for instance, in the Groebke-Blackburn-Bienaymé reaction, increasing the temperature from 85 °C to 100 °C has been shown to improve yields significantly.[1][2][4]

    Another crucial aspect is the choice of solvent. The polarity of the solvent can greatly influence the reaction outcome. For certain multicomponent reactions leading to imidazo[2,1-b]thiazoles, toluene has been found to be a superior solvent compared to more polar options like methanol or acetonitrile.[1][2][4] If using a catalyst, such as Eaton's reagent (P₂O₅/MeSO₃H), ensure it is fresh and active.[5] Finally, confirm the stoichiometry of your reactants, as an imbalance can lead to the formation of side products or unreacted starting materials.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure imidazo[2,1-b]thiazole derivative. What can I do?

  • Answer: The formation of multiple products is a common challenge in one-pot syntheses. To minimize side reactions, it is essential to maintain the optimized reaction conditions, particularly temperature and reaction time. Running the reaction for too long or at a higher-than-necessary temperature can lead to decomposition or the formation of byproducts.

    For purification, thin-layer chromatography (TLC) should be used to monitor the reaction progress and to develop an appropriate solvent system for column chromatography.[5] A gradient elution on a silica gel column is often effective for separating the desired product from impurities. If the product is difficult to separate, consider alternative purification techniques such as preparative TLC or recrystallization. It's also beneficial to analyze the crude reaction mixture by ¹H NMR or LC-MS to identify the major components, which can provide insights into the side reactions occurring.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of a one-pot synthesis for imidazo[2,1-b]thiazole derivatives?

A1: One-pot synthesis offers several advantages over classical stepwise methods. It improves efficiency by reducing reaction time, minimizing waste, and simplifying the overall process.[5] This approach often leads to higher atom economy and is considered a greener synthetic strategy.[1][2][3]

Q2: How do I choose the appropriate starting materials for my desired imidazo[2,1-b]thiazole derivative?

A2: The choice of starting materials will dictate the final structure of your derivative. For a three-component reaction, you will typically need an aldehyde, a 2-aminothiazole derivative, and a third component which can vary, such as an isocyanide in the Groebke-Blackburn-Bienaymé reaction or an alkyne like ethynylbenzene when using Eaton's reagent.[1][5] The substituents on each of these starting materials will be incorporated into the final product, allowing for the synthesis of a diverse library of compounds.

Q3: What analytical techniques are recommended for characterizing the synthesized imidazo[2,1-b]thiazole derivatives?

A3: Standard analytical techniques for the characterization of novel organic compounds should be employed. These include ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure, mass spectrometry (such as LC-MS) to confirm the molecular weight, and infrared (IR) spectroscopy to identify functional groups.[6][7] For solid compounds, determining the melting point is also a good indicator of purity.

Experimental Protocols and Data

Data Presentation: Reaction Condition Optimization

The following table summarizes the optimization of reaction conditions for the one-pot synthesis of a specific imidazo[2,1-b]thiazole derivative via the Groebke-Blackburn-Bienaymé reaction.[1][2]

EntrySolventTime (min)Temperature (°C)Yield (%)
1Methanol608533
2Acetonitrile608535
3Toluene608568
4Toluene3010078
Detailed Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

This protocol is for the synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one.[4]

  • Reactant Preparation: In a clean, dry reaction vessel, combine 3-formylchromone (44.8 mg, 1.0 mmol), 2-aminothiazole (25.8 mg, 1.0 mmol), and tert-butyl isocyanide (27.9 µL, 1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (0.5 mL) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at 100 °C for 30 minutes.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a hexanes-ethyl acetate (7:3 v/v) mobile phase.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be purified by silica gel column chromatography using a suitable eluent system as determined by TLC. The cited example reports the product as an orange solid with a yield of 78%.[4]

Visualizations

experimental_workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification start Combine Aldehyde, 2-Aminothiazole, and Isocyanide reaction Add Anhydrous Solvent (e.g., Toluene) start->reaction heat Heat and Stir (e.g., 100°C for 30 min) reaction->heat tlc Monitor by TLC heat->tlc workup Cool to Room Temperature tlc->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for the one-pot synthesis.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield reagents Impure Reagents/Solvents problem->reagents temp Suboptimal Temperature problem->temp solvent Incorrect Solvent problem->solvent catalyst Inactive Catalyst problem->catalyst purify_reagents Purify/Dry Starting Materials reagents->purify_reagents optimize_temp Optimize Reaction Temperature temp->optimize_temp screen_solvents Screen Different Solvents solvent->screen_solvents fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Microwave-Assisted Synthesis of 6-Chloroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of 6-chloroimidazo[2,1-b]thiazole. This method offers a significant acceleration of reaction times and often leads to higher yields compared to conventional heating methods.[1][2]

Experimental Protocols

A reliable method for the synthesis of the imidazo[2,1-b]thiazole core is the Hantzsch thiazole synthesis, which can be adapted for microwave-assisted procedures.[1][3] The general synthesis involves the reaction of a substituted 2-aminothiazole with an α-haloketone. For this compound, the key starting materials are 2-amino-4-chlorothiazole and a suitable α-halocarbonyl compound.

General Two-Step Protocol:

  • Synthesis of 2-amino-4-chlorothiazole: This intermediate can be synthesized from readily available starting materials.

  • Cyclization to this compound: The synthesized 2-amino-4-chlorothiazole is then reacted with an α-haloketone or aldehyde under microwave irradiation to yield the final product.

A plausible experimental protocol adapted from related syntheses is provided below.

Microwave-Assisted Synthesis of this compound (Adapted Protocol)

  • Step 1: Synthesis of 2-amino-4-chlorothiazole (if not commercially available)

    • While various methods exist, a common approach involves the halogenation of 2-aminothiazole.

  • Step 2: Cyclization Reaction

    • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-amino-4-chlorothiazole (1 mmol), 2-bromo-1,1-diethoxyethane (or another suitable α-halo carbonyl equivalent, 1.1 mmol), and a polar solvent such as ethanol or PEG-400 (3-5 mL).[4]

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at a constant temperature of 90-120°C for 10-30 minutes.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the vial to room temperature.

    • The product can be isolated by pouring the reaction mixture into ice-cold water, followed by filtration of the resulting precipitate.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow

experimental_workflow reagents 2-amino-4-chlorothiazole + α-halocarbonyl solvent Add Solvent (e.g., Ethanol, PEG-400) reagents->solvent microwave Microwave Irradiation (e.g., 90-120°C, 10-30 min) solvent->microwave workup Reaction Work-up (Cooling, Precipitation) microwave->workup purification Purification (Filtration, Recrystallization) workup->purification product This compound purification->product

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

Data Presentation

The advantages of microwave-assisted synthesis (MAS) over conventional heating are evident in the significantly reduced reaction times and often improved yields. Below are tables summarizing comparative data for the synthesis of related imidazo[2,1-b]thiazole and 2-aminothiazole derivatives.

Table 1: Comparison of Microwave vs. Conventional Synthesis for N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

EntryMethodSolventTemperature (°C)TimeYield (%)Reference
1MicrowaveMethanol9030 min95[1]
2ConventionalMethanolReflux8 hLower[1]

Table 2: Optimization of Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazole Derivatives in PEG-400

EntryPower (W)Temperature (°C)Time (min)Yield (%)Reference
118090696[4]
230090792[4]

Table 3: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

EntryPower (W)Time (min)Yield (%)Reference
11705 - 15Good[2]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the microwave-assisted synthesis of this compound.

Question: The reaction is not going to completion, even after the specified irradiation time.

Answer:

  • Check Microwave Power and Temperature: Ensure that the microwave is delivering the set power and that the internal temperature probe is accurately measuring the reaction temperature. Inconsistent heating can lead to incomplete reactions.

  • Solvent Choice: The choice of solvent is crucial for efficient microwave heating. Polar solvents like ethanol, DMF, or PEG-400 are generally effective.[4] If the reaction is sluggish, consider switching to a more polar solvent that couples more efficiently with microwaves.

  • Reagent Purity: Impurities in the starting materials, particularly the 2-amino-4-chlorothiazole or the α-halocarbonyl compound, can inhibit the reaction. Ensure the purity of your reagents before starting the synthesis.

  • Increase Reaction Time or Temperature: If the reaction is proceeding but is slow, cautiously increasing the irradiation time or the target temperature may be necessary. Monitor the reaction closely for any signs of decomposition.

Question: I am observing the formation of significant byproducts.

Answer:

  • Side Reactions: The Hantzsch thiazole synthesis can sometimes lead to side products. Overheating or prolonged reaction times can promote the formation of these impurities.

  • Optimize Reaction Conditions: Try to lower the reaction temperature or shorten the irradiation time. A systematic optimization of the reaction parameters can help to minimize byproduct formation.

  • Moisture: The presence of water can sometimes lead to unwanted side reactions. Using anhydrous solvents and reagents can be beneficial.

Question: The reaction yield is consistently low.

Answer:

  • Incomplete Reaction: As mentioned above, ensure the reaction is going to completion.

  • Product Decomposition: The target molecule, this compound, might be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a slightly longer time.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure that the precipitation is complete and that the chosen recrystallization solvent is appropriate to avoid significant loss of the product.

  • Stoichiometry of Reagents: Verify the stoichiometry of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to more byproducts.

Question: Why use microwave irradiation instead of conventional heating?

Answer:

Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods. These include significantly reduced reaction times (from hours to minutes), often higher product yields, and improved product purity.[1][2] The rapid and uniform heating provided by microwaves can lead to fewer side reactions and a cleaner product profile.[5]

Question: What is the mechanism of microwave heating?

Answer:

Microwave heating is based on the ability of polar molecules (those with a dipole moment) to align with the rapidly oscillating electric field of the microwaves. This constant reorientation of molecules generates friction, leading to rapid and efficient heating of the reaction mixture. This is different from conventional heating, which relies on thermal conduction from an external heat source.

Signaling Pathways and Logical Relationships

logical_relationship cluster_troubleshooting Troubleshooting Logic issue Low Yield or Incomplete Reaction cause1 Suboptimal Microwave Parameters issue->cause1 cause2 Poor Solvent Choice issue->cause2 cause3 Reagent Impurity issue->cause3 cause4 Product Decomposition issue->cause4 solution1 Optimize Power, Temp, & Time cause1->solution1 solution2 Use High-Polarity Solvent cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Lower Reaction Temperature cause4->solution4

Caption: A troubleshooting flowchart for common issues in the microwave-assisted synthesis.

References

Overcoming poor solubility of 6-Chloroimidazo[2,1-b]thiazole derivatives in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 6-Chloroimidazo[2,1-b]thiazole derivatives in biological assays.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My this compound derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.

  • Question: What is the most likely cause of this precipitation? Answer: This is a common issue known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer used for your assay.[1] When the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[1]

  • Question: How can I prevent this precipitation? Answer: You can try several approaches:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically below 0.5%) to minimize its effect on the assay, while still maintaining the compound's solubility.[2]

    • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.[2][3]

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.[1]

    • Sonication: Brief sonication after dilution can help redissolve fine precipitates.[1]

Problem 2: My screening results are highly variable, or my compound shows lower-than-expected potency.

  • Question: Could solubility be the cause? Answer: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[4] If a compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 values).[4][5]

  • Question: How can I confirm if solubility is the issue? Answer:

    • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation.

    • Turbidity Measurement: Measure the turbidity of your compound dilutions in the assay buffer using a spectrophotometer. An increase in absorbance at a wavelength outside the compound's absorbance spectrum (e.g., >600 nm) can indicate precipitation.[6]

    • Solubility Assessment: Perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration of your compound in the assay buffer.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?

A: The this compound core is a heterocyclic structure that can have limited aqueous solubility, especially when substituted with lipophilic groups designed to enhance biological activity.[4] The presence of the chloro- group and other nonpolar moieties can contribute to low solubility in water-based assay buffers.

Q2: What is the first and simplest method I should try to improve the solubility of my compound?

A: The use of co-solvents is the most straightforward initial approach.[7][8] Preparing a concentrated stock solution in 100% DMSO and then diluting it into your aqueous assay medium is a standard starting point.[8] However, it is crucial to keep the final DMSO concentration low (ideally ≤0.5%) to avoid artifacts in your assay.[1]

Q3: Can adjusting the pH of my assay buffer improve the solubility of my this compound derivative?

A: Yes, pH modification can be a very effective strategy, particularly for compounds with ionizable groups.[7][9] Since imidazo[2,1-b]thiazole derivatives can be weakly basic, decreasing the pH of the buffer may increase their solubility.[10][11] It is essential to ensure that the pH change does not negatively impact your assay's performance.

Q4: When should I consider using cyclodextrins?

A: Cyclodextrins are a good option when co-solvents are ineffective or interfere with your assay.[12][13] They are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[13]

Q5: How do I choose the best solubility enhancement technique for my specific derivative and assay?

A: The choice depends on the physicochemical properties of your compound and the constraints of your biological assay. A stepwise approach is recommended:

  • Start with co-solvents like DMSO, optimizing the final concentration.

  • If solubility is still an issue or the co-solvent interferes with the assay, try pH modification if your compound has an ionizable group.

  • If these methods fail, consider more advanced techniques like the use of cyclodextrins.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the expected improvements in the aqueous solubility of a hypothetical this compound derivative using different techniques.

Solubility Enhancement Method Conditions Hypothetical Aqueous Solubility (µM) Fold Increase Considerations
None (Aqueous Buffer) pH 7.411Baseline solubility
Co-solvency 0.5% DMSO1515Ensure assay tolerance to DMSO[1]
1% DMSO3030Higher potential for assay interference[1]
pH Adjustment pH 6.02525Verify assay performance at lower pH
pH 5.07070Potential for compound instability at low pH
Cyclodextrin Complexation 5 mM HP-β-CD5050May alter compound availability to the target
10 mM HP-β-CD120120High concentrations can have cellular effects

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Stock Solution Preparation: Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.

  • Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in the assay does not exceed a pre-determined level that is non-toxic to the cells or does not interfere with the assay (typically ≤0.5%).

  • Mixing: Mix the final dilution thoroughly immediately after adding the DMSO stock to the aqueous buffer to prevent precipitation.

Protocol 2: Solubility Enhancement via pH Adjustment
  • Determine Compound pKa: If possible, determine the pKa of your derivative to inform the optimal pH range for solubilization. For weakly basic compounds, a pH below the pKa will increase solubility.[10]

  • Buffer Preparation: Prepare a series of assay buffers with varying pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).

  • Solubility Testing: Add your compound (from a DMSO stock to maintain a consistent low final DMSO concentration) to each buffer at the desired final concentration.

  • Equilibration and Observation: Allow the solutions to equilibrate (e.g., by shaking for 1-2 hours at a controlled temperature) and then visually inspect for precipitation.

  • Assay Validation: Validate your biological assay at the selected pH to ensure its performance is not compromised.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds.[13]

  • Stock Solution Preparation: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer.

  • Complex Formation:

    • Add the this compound derivative (as a solid or from a minimal volume of organic solvent) to the HP-β-CD solution.

    • Incubate the mixture, typically with shaking or stirring, for a period ranging from a few hours to overnight at room temperature to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Assay Dilution: Use this solubilized stock for serial dilutions in the assay buffer. Remember that your vehicle control should contain the same concentration of HP-β-CD.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_advanced Advanced Strategies start Compound precipitates in assay buffer step1 Optimize Dilution Protocol (Serial Dilution, Rapid Mixing) start->step1 eval1 Precipitation Resolved? step1->eval1 step2 Lower Final Compound Concentration eval2 Precipitation Resolved? step2->eval2 step3 Adjust Co-solvent Percentage (e.g., increase DMSO slightly) eval3 Precipitation Resolved? step3->eval3 step4 Briefly Sonicate Solution eval4 Precipitation Resolved? step4->eval4 eval1->step2 No end_node Proceed with Assay eval1->end_node Yes eval2->step3 No eval2->end_node Yes eval3->step4 No eval3->end_node Yes adv_strat Proceed to Advanced Solubilization Techniques (pH, Cyclodextrins) eval4->adv_strat No eval4->end_node Yes

Caption: A decision tree for addressing compound precipitation in assays.

signaling_pathway_placeholder cluster_selection Solubility Enhancement Strategy Selection Start Poorly Soluble This compound Derivative CoSolvent Attempt Co-solvent (e.g., DMSO) Start->CoSolvent CheckAssay Is Assay Tolerant & Compound Soluble? CoSolvent->CheckAssay Ionizable Does Compound have Ionizable Group? CheckAssay->Ionizable No Success Proceed with Assay CheckAssay->Success Yes pH_Adjust Use pH Adjustment Ionizable->pH_Adjust Yes Cyclodextrin Use Cyclodextrins Ionizable->Cyclodextrin No Success2 Proceed with Assay pH_Adjust->Success2 Success3 Proceed with Assay Cyclodextrin->Success3

Caption: Logical workflow for selecting a solubility enhancement method.

References

Addressing regio- and stereoselectivity issues in imidazo[2,1-b]thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regio- and stereoselectivity in the synthesis of imidazo[2,1-b]thiazoles. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of imidazo[2,1-b]thiazoles.

Issue 1: Poor or Incorrect Regioselectivity in Hantzsch Synthesis

Question: I am using the Hantzsch synthesis to prepare a 6-substituted imidazo[2,1-b]thiazole from a 2-aminothiazole and an α-haloketone, but I am observing a mixture of regioisomers or the formation of the undesired isomer. How can I improve the regioselectivity?

Answer: The regioselectivity of the Hantzsch synthesis for imidazo[2,1-b]thiazoles can be highly dependent on the reaction conditions, particularly the acidity.

  • Controlling pH: In neutral or basic conditions, the reaction of an α-halo ketone with an N-substituted thiourea derivative typically yields the 2-(N-substituted amino)thiazole exclusively. However, under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[1] The proportion of these isomers is influenced by the specific acidic conditions and the structure of the starting materials.[1]

    • Recommendation: Carefully control the pH of your reaction mixture. If you are obtaining a mixture of isomers, consider running the reaction under strictly neutral conditions to favor the desired 2-amino-substituted product, which then cyclizes to the imidazo[2,1-b]thiazole. Conversely, if the alternative regioisomer is desired, exploring acidic conditions might be beneficial. For instance, reactions in a 1:2 mixture of 10M HCl and ethanol at 80°C have been shown to favor the formation of 2-imino-2,3-dihydrothiazoles.[1]

  • Starting Material Substitution: The electronic and steric properties of the substituents on both the 2-aminothiazole and the α-haloketone can influence the regiochemical outcome. Electron-withdrawing or -donating groups can alter the nucleophilicity of the nitrogen atoms in the 2-aminothiazole, affecting the initial site of attack.

    • Recommendation: Analyze the substitution pattern of your reactants. If possible, modify the substituents to electronically or sterically favor the desired reaction pathway.

Logical Workflow for Troubleshooting Regioselectivity in Hantzsch Synthesis

start Problem: Poor Regioselectivity in Hantzsch Synthesis check_ph 1. Analyze Reaction pH start->check_ph is_acidic Is the reaction run under acidic conditions? check_ph->is_acidic run_neutral Action: Run reaction under strictly neutral conditions (e.g., using a non-acidic solvent and a non-protonated amine). is_acidic->run_neutral Yes consider_acid Consider if the alternative regioisomer is desired. If so, optimize acidic conditions. is_acidic->consider_acid No check_substituents 2. Evaluate Substituent Effects run_neutral->check_substituents consider_acid->check_substituents modify_substituents Action: Modify substituents on 2-aminothiazole or α-haloketone to electronically or sterically favor the desired product. check_substituents->modify_substituents analyze_results Analyze product mixture (e.g., by NMR, LC-MS) to determine regioisomer ratio. modify_substituents->analyze_results solution Desired Regioselectivity Achieved analyze_results->solution

Caption: Troubleshooting workflow for regioselectivity in Hantzsch synthesis.

Issue 2: Lack of Stereoselectivity in the Synthesis of Chiral Imidazo[2,1-b]thiazoles

Question: I am trying to synthesize a chiral imidazo[2,1-b]thiazole, but my product is a racemic mixture. How can I introduce stereocontrol?

Answer: Achieving stereoselectivity in the synthesis of imidazo[2,1-b]thiazoles requires the use of chiral starting materials, auxiliaries, or catalysts.

  • Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material, such as a chiral α-haloketone or a chiral 2-aminothiazole. The chirality from the starting material will be incorporated into the final product.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter is formed, the auxiliary is removed.

  • Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. This is often a highly efficient method as only a substoichiometric amount of the chiral catalyst is required.

    • Recommendation: For new synthetic routes, exploring asymmetric catalysis is a modern and efficient approach. If you have access to enantiomerically pure starting materials, this can be a more direct method. The choice of strategy will depend on the specific target molecule and the availability of chiral precursors or catalysts.

Frequently Asked Questions (FAQs)

Regioselectivity

Q1: What are the most common methods for synthesizing imidazo[2,1-b]thiazoles, and which ones are prone to regioselectivity issues?

A1: The most common methods include the Hantzsch synthesis, condensation of 2-aminothiazoles with α-haloketones, and multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[2][3] The Hantzsch synthesis and related condensations are particularly prone to regioselectivity issues depending on the substitution patterns of the reactants and the reaction conditions.[1]

Q2: How can I reliably determine the regiostructure of my synthesized imidazo[2,1-b]thiazole?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons and carbons in the imidazo[2,1-b]thiazole core are sensitive to the substitution pattern. 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive evidence for the connectivity of atoms and the spatial proximity of protons, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof if a suitable crystal can be obtained.

Q3: Can multicomponent reactions help in controlling regioselectivity?

A3: Yes, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction can offer excellent regiocontrol.[3][4] In the GBB reaction, a 2-aminoazole, an aldehyde, and an isocyanide react in a one-pot process to form a single regioisomer of the 3-aminoimidazo[1,2-a]azine.[5] This is because the reaction proceeds through a specific and ordered sequence of bond formations.

Signaling Pathway for Groebke-Blackburn-Bienaymé Reaction

sub_a 2-Aminothiazole intermediate1 Iminium Intermediate sub_a->intermediate1 sub_b Aldehyde sub_b->intermediate1 sub_c Isocyanide intermediate2 Nitrile Ylide or equivalent sub_c->intermediate2 intermediate1->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 product Imidazo[2,1-b]thiazole intermediate3->product [1,5]-Hydride Shift

Caption: Proposed mechanistic pathway of the GBB reaction.

Stereoselectivity

Q4: Are there any commercially available chiral catalysts that are effective for the asymmetric synthesis of imidazo[2,1-b]thiazoles?

A4: The development of chiral catalysts for the asymmetric synthesis of imidazo[2,1-b]thiazoles is an active area of research. While there may not be a wide range of commercially available catalysts specifically advertised for this transformation, chiral ligands and organocatalysts developed for related heterocyclic systems could be adapted. It is recommended to review recent literature for the latest advancements in this area.

Q5: What are the key considerations when choosing a chiral auxiliary for diastereoselective synthesis?

A5: When selecting a chiral auxiliary, consider the following:

  • Ease of attachment and removal: The auxiliary should be easy to introduce onto the substrate and remove under mild conditions without racemization or decomposition of the product.

  • Diastereocontrol: The auxiliary should provide a high degree of facial selectivity during the key bond-forming step.

  • Availability and cost: The auxiliary should be readily available in both enantiomeric forms and be cost-effective for the desired scale of the synthesis.

  • Crystallinity: A crystalline derivative can facilitate purification by recrystallization and determination of the absolute configuration.

Data Presentation

Table 1: Yields of Imidazo[2,1-b]thiazoles in Groebke-Blackburn-Bienaymé Reaction

Entry2-AminothiazoleAldehydeIsocyanideSolventTemp (°C)Time (min)Yield (%)
12-Aminothiazole3-Formylchromonetert-Butyl isocyanideMethanol856033
22-Aminothiazole3-Formylchromonetert-Butyl isocyanideAcetonitrile856040
32-Aminothiazole3-Formylchromonetert-Butyl isocyanideToluene856068
42-Aminothiazole3-Formylchromonetert-Butyl isocyanideToluene1003078
52-Aminothiazole3-FormylchromoneCyclohexyl isocyanideToluene1003077
62-Aminothiazole3-FormylchromoneBenzyl isocyanideToluene1003076
72-Aminothiazole3-Formylchromone4-Methoxybenzyl isocyanideToluene1003074

Data extracted from a study on the one-pot synthesis of imidazo[2,1-b]thiazoles via the Groebke-Blackburn-Bienaymé reaction.[3][6]

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé Synthesis of 3-(5-amino-imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-ones

This protocol is adapted from a published procedure for the one-pot synthesis of imidazo[2,1-b]thiazoles.[3][6]

  • Reaction Setup: To a solution of 3-formylchromone (1.0 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) in a reaction vessel equipped with a magnetic stirrer, add 2-aminothiazole (1.0 mmol, 1.0 equiv).

  • Addition of Isocyanide: To the resulting mixture, add the corresponding isocyanide (1.0 mmol, 1.0 equiv).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 30 minutes.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired imidazo[2,1-b]thiazole derivative.

Experimental Workflow for GBB Synthesis

start Start step1 1. Dissolve 3-formylchromone and 2-aminothiazole in anhydrous toluene. start->step1 step2 2. Add isocyanide to the reaction mixture. step1->step2 step3 3. Heat at 100 °C for 30 minutes. step2->step3 step4 4. Cool to room temperature and remove solvent. step3->step4 step5 5. Purify by column chromatography. step4->step5 end End: Pure Imidazo[2,1-b]thiazole step5->end

Caption: Step-by-step workflow for the GBB synthesis of imidazo[2,1-b]thiazoles.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloroimidazo[2,1-b]thiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Chloroimidazo[2,1-b]thiazole. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound on a larger scale?

A1: A common and scalable approach for the synthesis of this compound involves the condensation reaction between 2-aminothiazole and a suitable C2-synthon, followed by chlorination. A plausible route is the reaction of 2-aminothiazole with a 2-chloroacetoacetate derivative, followed by cyclization and subsequent chlorination. Another feasible method is the reaction of 2-aminothiazole with chloroacetaldehyde.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: When working with larger quantities, it is crucial to conduct a thorough risk assessment. Key safety considerations include:

  • Handling of Reagents: Chloroacetaldehyde is toxic and corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Exothermic Reactions: The initial condensation and cyclization steps can be exothermic. Monitor the reaction temperature closely and implement appropriate cooling measures to prevent runaway reactions.

  • Solvent Handling: Large volumes of organic solvents will be used. Ensure proper grounding of equipment to prevent static discharge and use explosion-proof equipment where necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Q3: What are the critical process parameters to monitor during the reaction?

A3: For a successful and reproducible scale-up, the following parameters should be carefully controlled:

  • Temperature: Both the initial reaction and the reflux temperature for cyclization are critical.

  • Reaction Time: Monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time and avoid the formation of byproducts.

  • pH: The pH of the reaction mixture can influence the reaction rate and product purity.

  • Stirring Rate: Ensure efficient mixing, especially in larger reactors, to maintain homogeneity and heat transfer.

Q4: How can the purity of this compound be assessed?

A4: The purity of the final product can be determined using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or residual solvents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is 83-84 °C[1].

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.- Ensure the reaction temperature is maintained at the optimal level.- Check the purity of starting materials.
Side reactions occurring.- Optimize the reaction temperature; lower temperatures may reduce side product formation.- Adjust the rate of addition of reagents to control the reaction exotherm.
Product loss during work-up or purification.- Optimize the extraction and purification procedures.- Consider alternative purification methods like column chromatography with a different solvent system or recrystallization from a different solvent.
Impure Product (presence of multiple spots on TLC) Unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Optimize the stoichiometry of the reactants.
Formation of byproducts.- Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions.- Investigate the structure of major impurities to understand their formation and devise strategies to prevent them.
Inefficient purification.- Optimize the mobile phase for column chromatography for better separation.- Try recrystallization from a different solvent or a mixture of solvents.
Difficulty in Isolating the Product Product is too soluble in the reaction solvent.- After the reaction is complete, concentrate the reaction mixture under reduced pressure.- Perform a solvent swap to a solvent in which the product is less soluble to induce precipitation.
Formation of an oil instead of a solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the oil by column chromatography.
Reaction Does Not Start Low quality or degraded starting materials.- Check the purity and integrity of the 2-aminothiazole and chloroacetaldehyde.- Use freshly opened or purified reagents.
Incorrect reaction conditions.- Verify the reaction temperature and ensure it is at the required level for the reaction to initiate.- Confirm the correct solvent is being used.

Experimental Protocols

Proposed Scalable Synthesis of this compound

This protocol is a proposed method based on common synthetic routes for analogous structures and should be optimized for specific laboratory and scale-up conditions.

Materials and Equipment:

  • 2-Aminothiazole

  • Chloroacetaldehyde (50% aqueous solution)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethanol

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask or reactor equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reactor, a mixture of 2-aminothiazole (1.0 eq) and chloroacetaldehyde (1.1 eq, 50% aqueous solution) is stirred at room temperature.

  • Initial Condensation: The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Cyclization: Polyphosphoric acid (PPA) is carefully added to the reaction mixture. The mixture is then heated to 100-110 °C and stirred for 4-6 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Visualizations

Synthesis_of_6_Chloroimidazo_2_1_b_thiazole 2-Aminothiazole 2-Aminothiazole Intermediate 2-(2-Chloroethylideneamino)thiazole (Intermediate) 2-Aminothiazole->Intermediate Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate This compound This compound Intermediate->this compound Cyclization (PPA, Heat)

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow A Reaction Setup (2-Aminothiazole + Chloroacetaldehyde) B Condensation (Room Temperature) A->B C Cyclization (Add PPA, Heat) B->C D Work-up (Quenching and Neutralization) C->D E Extraction (Dichloromethane) D->E F Purification (Column Chromatography or Recrystallization) E->F G Product Characterization (HPLC, NMR, MS, MP) F->G

Caption: General experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 6-Chloroimidazo[2,1-b]thiazole Derivatives and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activities of emerging 6-Chloroimidazo[2,1-b]thiazole derivatives against the established multi-kinase inhibitor, sorafenib. This analysis is supported by experimental data from peer-reviewed studies, detailing cytotoxic effects, mechanisms of action, and the signaling pathways involved.

The quest for more effective and selective cancer therapeutics has led to the exploration of novel heterocyclic compounds. Among these, derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant promise as potent anticancer agents. This guide focuses specifically on this compound derivatives, presenting a side-by-side comparison with sorafenib, a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Multiple studies have evaluated the cytotoxic effects of novel this compound derivatives against a panel of human cancer cell lines, often using sorafenib as a benchmark. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, have been compiled from various sources to facilitate a direct comparison.

One key study synthesized a series of 18 new imidazo[2,1-b]thiazole derivatives and evaluated their in vitro antiproliferative activities against the A375P human melanoma cell line and the NCI-60 cell line panel. Several of these compounds, including those with a 6-chloro substitution, exhibited superior potency to sorafenib against the A375P cell line[1].

Compound/DrugCancer Cell LineIC50 (µM)Reference
Sorafenib A375P (Melanoma)7.8[1]
Compound 15 (a 6-chloro derivative)A375P (Melanoma)3.2[1]
Compound 16 (a 6-chloro derivative)A375P (Melanoma)4.5[1]
Compound 18 (a 6-chloro derivative)A375P (Melanoma)2.1[1]
Compound 22 (a 6-chloro derivative)A375P (Melanoma)1.5[1]
Compound 26 (a 6-chloro derivative)A375P (Melanoma)0.9[1]
Compound 27 (a 6-chloro derivative)A375P (Melanoma)0.7[1]
Compound 31 (a 6-chloro derivative)A375P (Melanoma)1.2[1]
Sorafenib MDA-MB-231 (Breast Cancer)Not explicitly stated in the same study, but generally in the low micromolar range.
Imidazo[2,1-b]thiazole-based aryl hydrazone (9i)MDA-MB-231 (Breast Cancer)1.65[2]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m)MDA-MB-231 (Breast Cancer)1.12[2]

Table 1: Comparison of IC50 values of this compound derivatives and Sorafenib against various cancer cell lines.

Mechanistic Insights: Delving into the Signaling Pathways

The anticancer activity of both sorafenib and imidazo[2,1-b]thiazole derivatives stems from their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Sorafenib is a multi-kinase inhibitor known to target the RAF/MEK/ERK signaling cascade, as well as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these kinases, sorafenib effectively curtails tumor growth and blood vessel formation.

This compound derivatives have also been shown to exert their anticancer effects through kinase inhibition. Notably, some derivatives have been identified as potent pan-RAF inhibitors, directly targeting the same pathway as sorafenib[3]. Studies have demonstrated that these compounds can inhibit the phosphorylation of MEK and ERK, the downstream effectors of RAF, leading to cell cycle arrest and apoptosis[3].

Furthermore, research indicates that the mechanism of action for some imidazo[2,1-b]thiazole derivatives involves the induction of apoptosis through the mitochondrial pathway. This is evidenced by the loss of mitochondrial membrane potential and the activation of caspases, key executioners of programmed cell death[4][5]. Some derivatives have also been shown to act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest in the G2/M phase[6].

Below are diagrammatic representations of the key signaling pathways affected by these compounds.

Sorafenib_Mechanism cluster_cell Cancer Cell Sorafenib Sorafenib RTK VEGFR/PDGFR Sorafenib->RTK Inhibits RAF RAF Sorafenib->RAF Inhibits RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of action of Sorafenib.

Imidazothiazole_Mechanism cluster_cell Cancer Cell Imidazothiazole This compound Derivatives RAF RAF Imidazothiazole->RAF Inhibits Mitochondria Mitochondria Imidazothiazole->Mitochondria Induces Dysfunction Tubulin Tubulin Imidazothiazole->Tubulin Inhibits Polymerization MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Mitosis Mitosis Tubulin->Mitosis Disrupts MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution and incubate B->C D Dissolve formazan crystals C->D E Measure absorbance D->E F Calculate IC50 values E->F

References

A Comparative Analysis of Imidazo[2,1-b]thiazole Analogs and Other Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of emerging imidazo[2,1-b]thiazole-based kinase inhibitors in comparison to established cancer therapeutics targeting key signaling pathways.

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. This guide provides a comparative overview of a promising class of heterocyclic compounds, the 6-Chloroimidazo[2,1-b]thiazole analogs, and their broader parent class of imidazo[2,1-b]thiazoles, against established kinase inhibitors targeting crucial oncogenic pathways: Bcr-Abl, VEGFR, and PI3K/Akt/mTOR. While specific data on 6-chloro-substituted analogs is emerging, the broader imidazo[2,1-b]thiazole scaffold has demonstrated significant potential as a versatile kinase inhibitor. This guide synthesizes available preclinical data to offer a comparative perspective on their efficacy and mechanisms of action.

Performance Comparison of Kinase Inhibitors

The following tables summarize the in vitro efficacy of various imidazo[2,1-b]thiazole derivatives and other prominent kinase inhibitors against a range of cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Imidazo[2,1-b]thiazole Analogs: A Versatile Scaffold

Imidazo[2,1-b]thiazole derivatives have been shown to inhibit a variety of kinases, including those involved in cell proliferation and survival pathways. Several studies have highlighted their potential as anticancer agents. For instance, certain derivatives have demonstrated potent activity against melanoma and other cancer cell lines, with some compounds showing superior or comparable potency to established drugs like Sorafenib.[1]

Compound/AnalogTarget Kinase(s)Cancer Cell Line(s)IC50 (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)TubulinA549 (Lung)1.08[2]
Imidazo[2,1-b]thiazole derivative (Compound 37)Not SpecifiedMCF-7 (Breast)0.475[3]
Imidazo[2,1-b]thiazole derivative (Compound 9m)Not SpecifiedMDA-MB-231 (Breast)1.12[4]
Imidazo[2,1-b]thiazole derivative (Compound 9i)Not SpecifiedMDA-MB-231 (Breast)1.65[4]
Imidazo[2,1-b]thiazole-matrine hybrid (49)VEGFR-2HCT-116 (Colon)9.52[5]
Imidazo[2,1-b]thiazole-matrine hybrid (49)HGC-27 (Gastric)9.26[5]
Imidazo[2,1-b]thiazole-matrine hybrid (49)HeLa (Cervical)13.99[5]
Imidazo[2,1-b]thiazole-matrine hybrid (49)A549 (Lung)16.06[5]
Pan-RAF Inhibitor (Compound 38a)Pan-RAFNot SpecifiedNot Specified[6]
RSK2 InhibitorRSK2MCF-7 (Breast)Potent Inhibition[7]
FAK Inhibitor (Compound 59)FAKC6 (Glioma)4.83[8]

Note: The specific substitution patterns for these analogs vary. Direct data for 6-chloro analogs is limited in the reviewed literature.

Bcr-Abl Tyrosine Kinase Inhibitors (TKIs)

Bcr-Abl TKIs are the standard of care for chronic myeloid leukemia (CML).[9] These inhibitors target the constitutively active Bcr-Abl tyrosine kinase.[9]

InhibitorTarget KinaseCancer Cell Line(s)IC50 (nM)Reference
ImatinibBcr-AblK562 (CML)~500[10]
NilotinibBcr-AblK562 (CML)10-25[2]
DasatinibBcr-AblK562 (CML)1-10[10]
PonatinibBcr-AblK562 (CML)5-50[10]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFR inhibitors disrupt angiogenesis, a critical process for tumor growth and metastasis, by targeting the VEGFR tyrosine kinases.[11][12]

InhibitorTarget KinaseCancer Cell Line(s)IC50 (nM)Reference
SunitinibVEGFR2Not Specified10[13]
SorafenibVEGFR2Not Specified90[13]
RegorafenibVEGFR1, VEGFR2, VEGFR3Not Specified13, 4.2, 46[1]
AxitinibVEGFR1, VEGFR2, VEGFR3Not Specified0.1, 0.2, 0.1-0.3Not Specified
LenvatinibVEGFR1, VEGFR2, VEGFR3Not Specified4, 5, 22Not Specified
PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival.[14] Inhibitors targeting this pathway are in various stages of clinical development.

InhibitorTarget Kinase(s)Cancer Cell Line(s)IC50 (µM)Reference
Dactolisib (BEZ235)PI3K/mTORNot SpecifiedVaries
Alpelisib (BYL719)PI3KαNot SpecifiedVariesNot Specified
EverolimusmTORNot SpecifiedVariesNot Specified
ETP 45658PI3K/Akt/mTORRaji (Burkitt Lymphoma)Varies

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cancer cells and the methodologies used to study them is crucial for understanding the mechanism of action of these inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor PI3K/Akt/mTOR Inhibitors Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activation RAF RAF (e.g., B-RAF) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription & Cell Proliferation ERK->Transcription ImidazoThiazole Imidazo[2,1-b]thiazole (RAF Inhibitor) ImidazoThiazole->RAF

Caption: The MAPK signaling pathway with RAF as a target for imidazo[2,1-b]thiazole analogs.

Experimental_Workflow Compound Synthesized Compound Treatment Compound Treatment Compound->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT KinaseAssay Kinase Inhibition Assay Treatment->KinaseAssay DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis KinaseAssay->DataAnalysis Results Results DataAnalysis->Results

Caption: A generalized workflow for in vitro screening of kinase inhibitors.

Experimental Protocols

A fundamental aspect of drug discovery and development is the reproducibility of experimental findings. Below are detailed methodologies for key assays cited in the evaluation of these kinase inhibitors.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of viable cells.[13] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., imidazo[2,1-b]thiazole analog or other kinase inhibitors) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence and absence of an inhibitor. The amount of phosphorylation is typically measured using methods such as radioactivity, fluorescence, or luminescence.

General Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the test inhibitor at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. In a luminescence-based assay, this often involves quantifying the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Conclusion

The imidazo[2,1-b]thiazole scaffold represents a versatile and promising platform for the development of novel kinase inhibitors in cancer therapy. Preclinical data indicate that various analogs exhibit potent and, in some cases, selective anticancer activity against a range of cancer cell lines. While direct comparative data for this compound analogs are not yet widely available, the broader class demonstrates efficacy that is, in some instances, comparable to or exceeding that of established kinase inhibitors. Further investigation into the structure-activity relationships of substitutions on the imidazo[2,1-b]thiazole core, including the 6-chloro position, is warranted to optimize their potency and selectivity. This guide provides a foundational comparison to aid researchers and drug developers in the continued exploration of this promising class of compounds.

References

A comparative study of different synthetic routes for imidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and versatile synthetic methods to access this core structure is of significant interest in medicinal chemistry. This guide provides a comparative overview of the most common synthetic routes for the preparation of imidazo[2,1-b]thiazoles, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of imidazo[2,1-b]thiazoles can be broadly categorized into classical two-component reactions, multicomponent reactions, and modern methodologies employing microwave irradiation and green solvents. Each approach offers distinct advantages in terms of efficiency, atom economy, and environmental impact.

Synthetic RouteKey ReactantsTypical ConditionsReaction TimeYield Range (%)AdvantagesDisadvantages
Hantzsch Synthesis 2-Aminothiazole, α-HaloketoneReflux in ethanol or other organic solvents2 - 24 hours70 - 95%Readily available starting materials, reliable and well-established.Often requires elevated temperatures and longer reaction times.
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminothiazole, Aldehyde, IsocyanideRoom temperature or heating, often with a catalyst (e.g., Sc(OTf)₃) or under microwave irradiation10 minutes - 12 hours82 - 97%High atom economy, operational simplicity (one-pot), access to diverse structures.Isocyanides can be toxic and have unpleasant odors.
Microwave-Assisted Synthesis 2-Aminothiazole derivatives, α-Bromo aralkyl ketonesMicrowave irradiation (e.g., 300W), often in green solvents (e.g., PEG-400, water)6 - 30 minutes90 - 98%Drastically reduced reaction times, often higher yields, environmentally friendly.Requires specialized microwave equipment.

Experimental Protocols

Hantzsch Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

This protocol describes the classical condensation reaction between a 2-aminothiazole and an α-haloketone.

Methodology:

  • To a solution of α-bromo-4-(methylsulfonyl)acetophenone (3.62 mmol) in ethanol, add sodium carbonate (7.25 mmol) and 2-aminothiazole (3.4 mmol).

  • Reflux the reaction mixture for 24 hours.

  • After cooling, the precipitate is filtered off and washed with water to yield the desired product.

Yield: 70.5%[1]

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This one-pot, three-component reaction allows for the rapid assembly of the imidazo[2,1-b]thiazole core.

Methodology:

  • In a reaction vessel, combine 3-formylchromone (1 mmol), 2-aminothiazole (1 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 1 mmol) in anhydrous toluene (0.5 mL).

  • Heat the mixture at 100 °C for 30 minutes.[2]

  • After the reaction is complete (monitored by TLC), the product can be isolated and purified by column chromatography.

Yield: 74-78%[2]

Microwave-Assisted Synthesis in a Green Solvent

This method utilizes microwave irradiation to accelerate the reaction in an environmentally benign solvent system.

Methodology:

  • A mixture of an aromatic acetophenone (0.05 mmol) and N-bromosuccinimide (NBS) (0.05 mmol) in a 1:1 mixture of polyethylene glycol (PEG)-400 and water is irradiated in a microwave synthesizer at 300W and 80-85 °C for 30 minutes to generate the α-bromoacetophenone in situ.

  • To this mixture, 2-aminobenzothiazole (0.05 mmol) is added.

  • The reaction mixture is further irradiated under the same microwave conditions for 20-25 minutes.

  • After completion, the product is extracted with ethyl acetate.

Yield: 94-98%[2]

Visualizing Synthetic Pathways and Biological Mechanisms

The following diagrams illustrate a generalized synthetic workflow and a key signaling pathway influenced by imidazo[2,1-b]thiazole derivatives.

G cluster_0 Synthetic Workflow Start Start Reactant_Mixing Reactant Mixing Start->Reactant_Mixing Reaction_Conditions Reaction Conditions (Solvent, Temp, Time) Reactant_Mixing->Reaction_Conditions Monitoring Reaction Monitoring (TLC) Reaction_Conditions->Monitoring Workup Work-up & Isolation Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Imidazo[2,1-b]thiazole Characterization->Final_Product

Caption: A generalized workflow for the synthesis of imidazo[2,1-b]thiazoles.

Many imidazo[2,1-b]thiazole derivatives exhibit anticancer properties by inhibiting key cellular signaling pathways. One such target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, and migration.

FAK_Pathway cluster_pathway FAK Signaling Pathway in Cancer Integrins Integrins FAK FAK Integrins->FAK Growth_Factors Growth_Factors Growth_Factors->FAK PI3K PI3K FAK->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FAK->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAS_RAF_MEK_ERK->Cell_Survival Cell_Migration Cell Migration & Invasion RAS_RAF_MEK_ERK->Cell_Migration Imidazo_Thiazole Imidazo[2,1-b]thiazole Inhibitor Imidazo_Thiazole->FAK

References

Unveiling the Target: A Comparative Guide to Novel 6-Chloroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel 6-Chloroimidazo[2,1-b]thiazole derivative, N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine, against alternative compounds, supported by experimental data and detailed protocols.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide focuses on the biological target validation of a novel this compound derivative, N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine (also known as WAY-181187), a potent and selective agonist for the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a compelling target for the treatment of cognitive disorders and other neurological conditions.[1] This guide provides a comparative analysis of this compound, detailing its biological target, performance against alternatives, and the experimental methodologies used for its validation.

Target Validation of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine

The primary biological target of N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine has been identified and validated as the 5-HT6 receptor. This was established through a series of rigorous in vitro and in vivo experiments.

Comparative Performance Data

The following tables summarize the quantitative data for N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine and its comparators.

Table 1: In Vitro Affinity and Functional Activity at the Human 5-HT6 Receptor

CompoundTargetKi (nM)EC50 (nM)Emax (%)
N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine (WAY-181187) 5-HT6 Receptor 2.2 [1]6.6 [1]93 [1]
WAY-2084665-HT6 Receptor4.8[1]7.3[1]100[1]
Serotonin (5-HT)5-HT6 Receptor--100

Table 2: Comparison with Other Imidazo[2,1-b]thiazole Derivatives Targeting Different Biological Molecules

Compound ClassRepresentative CompoundPrimary Biological TargetKey Performance Metric
This compound N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine 5-HT6 Receptor Ki = 2.2 nM [1]
Imidazo[2,1-b]thiazole-Mannich baseN,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamineCOX-2IC50 = 0.08 µM
6-phenylimidazo[2,1-b]thiazoleCompound 19FLT3 KinaseIC50 = 0.022 µM
Benzo-[d]-imidazo-[2,1-b]-thiazoleIT10Pantothenate Synthetase (Mtb)IC50 = 2.32 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]-LSD or another suitable 5-HT6 receptor radioligand.

  • Non-specific binding control: 10 µM Serotonin.

  • Test compounds (e.g., N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells expressing the 5-HT6 receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a fixed concentration (typically at its Kd value).

    • 50 µL of test compound at various concentrations or vehicle (for total binding) or 10 µM Serotonin (for non-specific binding).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for 5-HT6 Receptor Agonism

This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) via the Gs-coupled 5-HT6 receptor, thus determining its functional potency (EC50) and efficacy (Emax).

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4, and 0.1% BSA.

  • Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Test compounds (e.g., N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer (if required by the detection kit).

Procedure:

  • Cell Plating: Seed the 5-HT6 receptor-expressing cells into a 96- or 384-well plate and culture overnight.

  • Compound Addition: On the day of the assay, remove the culture medium and add stimulation buffer containing various concentrations of the test compound or vehicle.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: If necessary for the chosen detection method, lyse the cells by adding the provided lysis buffer.

  • cAMP Detection: Measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression.

Visualizations

5-HT6 Receptor Signaling Pathway

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Derivative (Agonist) Receptor 5-HT6 Receptor Agonist->Receptor Binds G_protein Gs Protein (α, β, γ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates Targets Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Primary Screening: High-Throughput Screening (HTS) of Compound Library B Hit Identification: Identification of 'Hits' with Desired Activity A->B C Lead Generation: Radioligand Binding Assays (Determine Affinity - Ki) B->C D Lead Optimization: Functional Assays (e.g., cAMP) (Determine Potency - EC50, and Efficacy - Emax) C->D E Selectivity Profiling: Screening against a panel of related and unrelated targets D->E F Pharmacokinetic (PK) Studies: ADME (Absorption, Distribution, Metabolism, Excretion) E->F Promising Leads G Pharmacodynamic (PD) Studies: Measurement of target engagement and downstream biomarkers F->G H Efficacy Studies: Testing in relevant animal models of disease G->H I Toxicity Studies: Assessment of safety profile H->I

References

Comparative Analysis of Cross-Reactivity and Off-Target Effects of 6-Chloroimidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroimidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. While these compounds often exhibit high potency for their primary targets, understanding their cross-reactivity and off-target effects is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profile of a representative this compound compound, N1-(6-chloroimidazo[2,1-b][1]thiazole-5-sulfonyl)tryptamine (also known as WAY-181187), and presents supporting experimental data and protocols.

Executive Summary

WAY-181187 is a potent and selective 5-HT6 receptor agonist with a Ki of 2.2 nM.[1] While demonstrating high selectivity, it exhibits micromolar affinity for other serotonin receptor subtypes (5-HT2B, 5-HT2C, 5-HT7) and the α1-adrenergic receptor. A significant off-target effect observed in vivo is the elevation of extracellular GABA levels in specific brain regions, suggesting a functional interaction with the GABAergic system. This guide will delve into the quantitative data available for these interactions, outline the experimental methods used to determine them, and visualize the relevant signaling pathways.

Data Presentation: Off-Target Binding Profile of WAY-181187

The following table summarizes the known binding affinities of WAY-181187 for its primary target and key off-targets. This data is crucial for assessing the compound's selectivity window and predicting potential side effects.

TargetCompoundKi (nM)Fold Selectivity vs. 5-HT6
Primary Target
5-HT6 ReceptorWAY-1811872.2[1]1x
Off-Targets
5-HT2B ReceptorWAY-181187Micromolar>100x
5-HT2C ReceptorWAY-181187Micromolar>100x
5-HT7 ReceptorWAY-181187Micromolar>100x
α1-Adrenergic ReceptorWAY-181187Micromolar>100x

Note: Specific micromolar Ki values for the off-targets are not publicly available in the reviewed literature; however, the selectivity is reported to be over 100-fold for the 5-HT6 receptor.

Off-Target Effect: Modulation of GABAergic Neurotransmission

In vivo studies have revealed a significant off-target effect of WAY-181187 on the GABAergic system. Administration of the compound leads to a robust increase in extracellular GABA levels in the frontal cortex, hippocampus, striatum, and amygdala of rats.[1] This effect appears to be a downstream consequence of 5-HT6 receptor agonism, as it can be blocked by a selective 5-HT6 antagonist.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity and off-target effect studies. Below are protocols for key experiments cited in this guide.

Radioligand Binding Assay for Receptor Cross-Reactivity Screening

This protocol describes a standard method for determining the binding affinity of a test compound to a panel of receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for various G-protein coupled receptors (GPCRs).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor of interest. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-LSD for serotonin receptors).

  • Test compound (e.g., this compound derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of a test compound on the extracellular concentrations of neurotransmitters (e.g., GABA) in a specific brain region.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Materials:

  • Male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (e.g., this compound derivative).

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer the test compound (e.g., via subcutaneous injection).

  • Sample Collection: Continue collecting dialysate samples for several hours after compound administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and analyze the changes over time.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathway of the this compound compound WAY-181187 and the implicated off-target signaling pathway.

G Primary Signaling Pathway of WAY-181187 WAY181187 WAY-181187 (this compound) HTR6 5-HT6 Receptor WAY181187->HTR6 Agonist Gs Gs protein HTR6->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

WAY-181187 activates the 5-HT6 receptor, leading to downstream signaling.

G Off-Target Effect on GABAergic System WAY181187 WAY-181187 HTR6 5-HT6 Receptor WAY181187->HTR6 Agonist GABA_Neuron GABAergic Neuron HTR6->GABA_Neuron Modulates GABA_Release GABA Release GABA_Neuron->GABA_Release Increases GABA_Receptor GABA Receptor GABA_Release->GABA_Receptor Activates Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Inhibition Neuronal Inhibition Postsynaptic_Neuron->Neuronal_Inhibition GABA_Receptor->Postsynaptic_Neuron Acts on

WAY-181187 indirectly increases GABA release, leading to neuronal inhibition.
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity and off-target effects of a novel compound.

G Experimental Workflow for Off-Target Profiling Start Start: Novel this compound Compound Primary_Assay Primary Target Binding Assay (e.g., 5-HT6) Start->Primary_Assay Selectivity_Screening Broad Receptor Panel Screening (Radioligand Binding) Primary_Assay->Selectivity_Screening Kinase_Screening Kinome-wide Screening Primary_Assay->Kinase_Screening Data_Analysis Data Analysis: Determine Ki / IC50 and Selectivity Selectivity_Screening->Data_Analysis Kinase_Screening->Data_Analysis In_Vivo In Vivo Studies (e.g., Microdialysis) Data_Analysis->In_Vivo Potent & Selective Compounds Identify_Off_Target Identify Significant Off-Target Effects In_Vivo->Identify_Off_Target Mechanism_Study Mechanism of Action Studies Identify_Off_Target->Mechanism_Study Effect Confirmed End End: Comprehensive Off-Target Profile Identify_Off_Target->End No Significant Effect Mechanism_Study->End

A structured workflow for identifying and characterizing off-target effects.

References

In Silico ADME/Tox Profile of 6-Chloroimidazo[2,1-b]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroimidazo[2,1-b]thiazole scaffold is a promising heterocyclic core in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition. This guide provides a comparative overview of the in silico predicted ADME/Tox properties of this compound derivatives against relevant alternative chemical scaffolds.

Executive Summary

In silico predictive models are invaluable tools for the rapid and cost-effective evaluation of the drug-like properties of novel chemical entities. This guide summarizes the predicted ADME/Tox parameters for 6-chloro-substituted imidazo[2,1-b]thiazole derivatives and compares them with the core imidazo[2,1-b]thiazole and the related benzo[d]imidazo[2,1-b]thiazole systems. The data presented herein, derived from various computational studies, suggests that the this compound scaffold generally possesses favorable drug-like properties. However, specific substitutions on the core structure can significantly influence individual ADME/Tox parameters.

Comparative ADME/Tox Data

The following tables summarize the key in silico predicted ADME/Tox properties for a representative 6-chloro-substituted imidazo-fused derivative, Alpidem, and a series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives. Alpidem, a 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide, serves as a valuable structural analog for understanding the influence of the chloro-substitution.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Derivatives [1]

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPolar Surface Area (Ų)Rotatable Bonds
Imidazo[2,1-b]thiazole Series
IT01487.613.5817104.286
IT02501.643.8617104.286
IT03521.603.9918113.517
IT04532.063.4018113.517
IT05555.654.4118113.517
Benzo[d]imidazo[2,1-b]thiazole Series
IT06606.525.3417104.286
IT07552.074.3517104.286
IT08566.104.6317104.286
IT09586.064.7618113.517
IT10597.644.17110149.117

Table 2: Predicted ADME Properties of Alpidem (a 6-chloro-imidazo-fused analog) [2]

ParameterPredicted ValueInterpretation
Absorption
Caco-2 Permeability (logPapp)-High
Human Intestinal Absorption (%A)> 90%High
Distribution
Plasma Protein Binding (%)> 90%High
Blood-Brain Barrier Permeability (logBB)-Permeable
Metabolism
CYP2D6 SubstrateNoLow risk of metabolism by CYP2D6
CYP3A4 SubstrateYesPotential for metabolism by CYP3A4
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoLow probability of renal excretion via OCT2
Toxicity
hERG InhibitionWeak inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of mutagenicity
HepatotoxicityLow riskLow risk of liver toxicity

Methodologies for In Silico Prediction

The in silico ADME/Tox predictions cited in this guide were performed using established and validated computational tools. The general workflow for such predictions is outlined below.

Experimental Workflow for In Silico ADME/Tox Prediction

ADMET_Workflow cluster_input Input Preparation cluster_preprocessing Data Preprocessing cluster_prediction ADME/Tox Prediction cluster_analysis Results Analysis Mol_Structure 2D/3D Molecular Structure (e.g., SMILES, SDF) Standardization Standardization (Desalting, Neutralization) Mol_Structure->Standardization ADME_Calc ADME Parameter Calculation (Absorption, Distribution, Metabolism, Excretion) Standardization->ADME_Calc Tox_Calc Toxicity Endpoint Prediction (hERG, Ames, Hepatotoxicity) Standardization->Tox_Calc Data_Analysis Data Analysis and Comparison ADME_Calc->Data_Analysis Tox_Calc->Data_Analysis Lead_Optimization Lead Prioritization and Optimization Data_Analysis->Lead_Optimization ADMET_Logic cluster_input Chemical Structure cluster_properties Physicochemical Properties cluster_admet Predicted ADME/Tox Profile cluster_outcome Drug-Likeness Assessment Structure This compound Derivative MW Molecular Weight LogP LogP HBD H-Bond Donors HBA H-Bond Acceptors PSA Polar Surface Area Metabolism Metabolism Structure->Metabolism Excretion Excretion Structure->Excretion Toxicity Toxicity Structure->Toxicity Absorption Absorption MW->Absorption MW->Absorption LogP->Absorption LogP->Absorption Distribution Distribution LogP->Distribution LogP->Distribution LogP->Toxicity HBD->Absorption HBD->Absorption HBD->Distribution HBD->Distribution HBA->Absorption HBA->Absorption HBA->Distribution HBA->Distribution PSA->Absorption PSA->Absorption DrugLikeness Favorable/ Unfavorable Absorption->DrugLikeness Distribution->DrugLikeness Metabolism->DrugLikeness Excretion->DrugLikeness Toxicity->DrugLikeness

References

Evaluating the Drug-Likeness of Novel 6-Chloroimidazo[2,1-b]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The drug-likeness of these compounds is a critical factor in their potential for further development as therapeutic agents. This guide provides a comparative evaluation of the drug-like properties of a representative 6-Chloroimidazo[2,1-b]thiazole derivative against other substituted analogues, supported by in silico data and established experimental protocols.

In Silico Drug-Likeness and ADMET Profile Comparison

The drug-likeness of a compound is often initially assessed using computational models based on the physicochemical properties of known drugs. Lipinski's "Rule of Five" is a widely used guideline to predict the oral bioavailability of a drug candidate.[4][5] This rule states that an orally active drug generally has:

  • A molecular weight of 500 g/mol or less.

  • A logP (a measure of lipophilicity) of 5 or less.

  • Five or fewer hydrogen bond donors.

  • Ten or fewer hydrogen bond acceptors.

Veber's rule, which considers the number of rotatable bonds and the polar surface area (PSA), provides additional insight into oral bioavailability.

The following table summarizes the in silico predicted drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a representative this compound derivative and two comparator imidazo[2,1-b]thiazole analogues.

Parameter6-Chloro-3-(4-methoxyphenyl)imidazo[2,1-b]thiazole (Hypothetical)6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-acetohydrazideBenzo[d]imidazo[2,1-b]thiazole Derivative (IT06)
Molecular Formula C₁₂H₉ClN₂OSC₁₉H₁₉BrN₄OSC₁₉H₁₂Cl₂N₄O₂S
Molecular Weight ( g/mol ) 264.73431.35447.31
logP (calculated) 3.53.24.8
Hydrogen Bond Donors 021
Hydrogen Bond Acceptors 456
Lipinski's Rule of Five Violations 000
Polar Surface Area (Ų) 58.991.2105.4
Rotatable Bonds 243
Veber's Rule Compliance YesYesYes
Aqueous Solubility (logS) -3.8-4.5-5.2
GI Absorption Prediction HighHighHigh
BBB Permeation Prediction YesNoNo
CYP450 2D6 Inhibition Prediction InhibitorNon-inhibitorInhibitor
hERG Inhibition Prediction Low riskLow riskMedium risk
Ames Mutagenicity Prediction Non-mutagenNon-mutagenNon-mutagen

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug-likeness parameters. Below are summaries of common experimental and in silico protocols.

Lipophilicity Determination (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Experimental Method: Shake-Flask Method

  • A solution of the test compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • After separation of the two phases, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

In Silico Method: Computational Prediction

Various software programs (e.g., SwissADME, ChemDraw) can calculate logP values based on the compound's structure. These calculations often utilize fragment-based or atom-based methods to estimate the lipophilicity.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and distribution.

Experimental Method: Kinetic Solubility Assay

  • A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is prepared.

  • The stock solution is added to an aqueous buffer at a specific pH (e.g., pH 7.4) to induce precipitation.

  • The resulting suspension is incubated for a set period to reach equilibrium.

  • The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured using an analytical method like HPLC or LC-MS/MS.

In Silico ADMET Prediction

A variety of computational tools and web servers are available for the early prediction of ADMET properties. These tools employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known drugs and chemicals.

General Workflow:

  • The 2D or 3D structure of the molecule is provided as input to the software (e.g., ADMETlab, SwissADME).

  • The software calculates a range of molecular descriptors.

  • These descriptors are then used by pre-built models to predict various ADMET endpoints, such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, hERG channel blockage, and potential for mutagenicity.

Visualizing the Drug-Likeness Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the drug-likeness of novel chemical entities.

Drug_Likeness_Workflow cluster_insilico In Silico Evaluation cluster_experimental Experimental Validation cluster_decision Decision Making Compound_Design Compound Design & Selection Lipinski Lipinski's Rule of Five Analysis Compound_Design->Lipinski ADMET ADMET Prediction Lipinski->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Physicochemical Physicochemical Property Measurement (logP, Solubility) Synthesis->Physicochemical InVitro In Vitro ADME Assays (Metabolic Stability, Permeability) Physicochemical->InVitro Toxicity In Vitro Toxicity Assays InVitro->Toxicity Data_Analysis Data Analysis & Comparison Toxicity->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Lead_Optimization Lead Optimization Lead_Optimization->Compound_Design Go_NoGo->Lead_Optimization Go

Caption: Workflow for Drug-Likeness Evaluation.

Conclusion

The in silico analysis presented in this guide suggests that this compound derivatives possess favorable drug-like properties, with no violations of Lipinski's Rule of Five and predicted high gastrointestinal absorption. However, potential liabilities, such as predicted inhibition of CYP450 enzymes and moderate hERG inhibition risk for some analogues, warrant further experimental investigation. The provided experimental protocols offer a starting point for the in-depth characterization of these promising compounds. By integrating computational predictions with experimental validation, researchers can efficiently prioritize and optimize novel this compound derivatives for further drug development.

References

Benchmarking the Antimycobacterial Potency of Chloro-Substituted Imidazo[2,1-b]thiazoles Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Mycobacterial Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antimycobacterial agents. The imidazo[2,1-b]thiazole scaffold has been identified as a promising pharmacophore in the discovery of new antitubercular drugs. This guide provides a comparative analysis of the antimycobacterial potency of chloro-substituted imidazo[2,1-b]thiazole derivatives against standard anti-tuberculosis drugs, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro Antimycobacterial Activity

The antimycobacterial efficacy of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the in vitro activity of representative chloro-substituted imidazo[2,1-b]thiazole derivatives against the H37Rv strain of M. tuberculosis, benchmarked against first and second-line anti-TB drugs.

Compound/DrugClassMIC (µM)MIC (µg/mL)Reference Strain(s)Assay Method
Chloro-Substituted Imidazo[2,1-b]thiazole Derivatives
1-((6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl)methylene)-2-(4-p-tolylthiazol-2-yl)hydrazineImidazo[2,1-b]thiadiazole6.03-M. tuberculosis H37RvNot Specified
Benzo-[d]-imidazo-[2,1-b]-thiazole with a 2,4-dichloro phenyl moiety (IT06)Benzo-[d]-imidazo-[2,1-b]-thiazole2.03 (IC50), 15.22 (IC90)-M. tuberculosis H37RaNot Specified
2-chloro-6-phenylimidazo[2,1-b]thiazoleImidazo[2,1-b]thiazoleActivity reported, but no specific MIC value-Not SpecifiedNot Specified
Standard Anti-TB Drugs
Isoniazid (INH)First-line~0.2-0.60.025-0.05M. tuberculosis H37RvMABA
Rifampicin (RIF)First-line~0.5-1.00.05-0.1M. tuberculosis H37RvMABA
Ethambutol (EMB)First-line~1.0-5.00.5-2.0M. tuberculosis H37RvMABA
Pyrazinamide (PZA)First-line>100 (at neutral pH)>100 (at neutral pH)M. tuberculosis H37RvBACTEC (at acidic pH)
MoxifloxacinSecond-line (Fluoroquinolone)~0.125-0.50.06-0.25M. tuberculosis H37RvMABA
BedaquilineSecond-line (Diarylquinoline)~0.03-0.120.015-0.06M. tuberculosis H37RvMABA

Note: IC50 and IC90 values represent the concentration required to inhibit 50% and 90% of mycobacterial growth, respectively, and are related to, but not identical to, the MIC value.

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[4]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs

  • Alamar Blue reagent

  • 20% Tween 80

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a turbidity corresponding to a McFarland standard of 1.0, and then further diluted 1:20.

  • Plate Setup: 100 µL of sterile deionized water is added to the outer wells of the 96-well plate to prevent evaporation. The test compounds and standard drugs are serially diluted in the remaining wells, with a final volume of 100 µL per well.

  • Inoculation: 100 µL of the prepared mycobacterial inoculum is added to each well containing the test compounds, resulting in a final volume of 200 µL. Control wells containing only media and inoculum (no drug) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.

  • Second Incubation: The plates are re-incubated at 37°C for 24-48 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Visualizing Experimental Workflow and Potential Mechanisms

To better illustrate the experimental process and the potential mode of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Mtb_Culture M. tuberculosis H37Rv Culture Inoculation Inoculation of 96-well Plates Mtb_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation_1 Incubation (5-7 days) Inoculation->Incubation_1 Alamar_Blue_Addition Addition of Alamar Blue Incubation_1->Alamar_Blue_Addition Incubation_2 Incubation (24-48h) Alamar_Blue_Addition->Incubation_2 Result_Reading Visual/Spectrophotometric Reading Incubation_2->Result_Reading MIC_Determination MIC Value Determination Result_Reading->MIC_Determination

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay.

The precise mechanism of action for many imidazo[2,1-b]thiazole derivatives is still under investigation. However, some studies suggest that they may target key cellular processes in M. tuberculosis. A hypothetical signaling pathway illustrating a potential mechanism is shown below.

mechanism_of_action Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Target_Enzyme Mycobacterial Target Enzyme (e.g., DprE1, QcrB) Imidazo_Thiazole->Target_Enzyme Inhibition_CWS Inhibition Target_Enzyme->Inhibition_CWS if targeting cell wall synthesis Inhibition_EM Inhibition Target_Enzyme->Inhibition_EM if targeting respiration Cell_Wall_Synthesis Cell Wall Synthesis Pathway Energy_Metabolism Cellular Respiration/ Energy Metabolism Inhibition_CWS->Cell_Wall_Synthesis Bacterial_Death Bactericidal/Bacteriostatic Effect Inhibition_CWS->Bacterial_Death Inhibition_EM->Energy_Metabolism Inhibition_EM->Bacterial_Death

Caption: Hypothetical mechanism of action for imidazo[2,1-b]thiazole derivatives.

Conclusion

Chloro-substituted imidazo[2,1-b]thiazole derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis. The representative compounds show MIC values that, in some cases, are comparable to or better than second-line anti-TB drugs, although generally less potent than first-line agents like isoniazid and rifampicin. The favorable activity profile of this scaffold warrants further investigation, including optimization of the chemical structure to enhance potency and reduce potential toxicity, as well as detailed studies to elucidate the precise mechanism of action. These findings support the continued exploration of imidazo[2,1-b]thiazoles as a valuable source of new lead compounds in the fight against tuberculosis.

References

Safety Operating Guide

Proper Disposal of 6-Chloroimidazo[2,1-b]thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: All waste containing 6-Chloroimidazo[2,1-b]thiazole must be treated as hazardous waste and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations. Direct disposal into sanitary sewer systems or general trash is strictly prohibited.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound of interest for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or vapors.

Disposal Protocol: Step-by-Step Guidance

Step 1: Waste Segregation and Collection

  • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a dedicated, clearly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical and its potential decomposition products.

Step 2: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 23576-81-0

    • Appropriate hazard pictograms (e.g., irritant, environmental hazard).

    • Date of accumulation.

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Incompatible materials may include strong oxidizing agents, strong bases, and some metals.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the waste manifest or any other required documentation to the disposal company.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type cluster_collection cluster_storage cluster_disposal cluster_end start Start: Have this compound waste? solid_waste Solid Waste (unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (solutions containing the compound) start->liquid_waste collect_solid Collect in a dedicated, sealed, and labeled hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed, and labeled hazardous waste container. liquid_waste->collect_liquid storage Store in a designated hazardous waste accumulation area. collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or a certified hazardous waste contractor for pickup. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Personal protective equipment for handling 6-Chloroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 6-Chloroimidazo[2,1-b]thiazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. A derivative, 6-Chloroimidazo[2,1-b]-1,3-thiazole-5-sulfonyl chloride, is known to be corrosive and can cause burns.[1]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile rubber (≥ 0.2 mm thickness) is recommended.[3] Double gloving is best practice, especially when contamination is likely.[4]
Eye & Face Protection Safety Goggles & Face ShieldGoggles must be worn to protect against splashes. A face shield provides a broader range of protection. Standard eyeglasses are not a substitute.[4][5]
Body Protection Laboratory Coat or CoverallsA standard lab coat is the minimum requirement.[6] For procedures with a higher risk of exposure, chemical-resistant coveralls are advised.[5][7]
Respiratory Protection RespiratorUse a NIOSH-approved respirator (e.g., N95) when handling the powder outside of a fume hood or if dust is generated.[5][8] Surgical masks do not provide adequate protection from chemical dust.[5]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3] Avoid eating, drinking, or applying cosmetics in the laboratory.[9]

  • Procedure: Perform all procedures carefully to minimize the creation of dust and aerosols.[6] When transferring the solid, use appropriate tools and techniques to avoid spills.

Storage:

  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Security: The storage area should be secure and accessible only to authorized personnel.[1][2]

  • Incompatibilities: Keep away from bases, strong oxidizing agents, amines, and reducing agents.[1]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[8]

  • Place the spilled material into a suitable, labeled container for disposal.[1][8]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, approved hazardous waste container.[1]

  • Empty Containers: Thoroughly rinse empty containers. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[10]

Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh and Transfer Compound Carefully C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Experiment Complete G Dispose of Waste in Labeled Containers F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroimidazo[2,1-b]thiazole
Reactant of Route 2
6-Chloroimidazo[2,1-b]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.